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  • Product: 2-Chloro-4-ethenyl-6-methylpyridine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-Chloro-4-ethenyl-6-methylpyridine

Executive Summary 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0), often referred to as 2-chloro-6-methyl-4-vinylpyridine , is a critical heterocyclic building block in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0), often referred to as 2-chloro-6-methyl-4-vinylpyridine , is a critical heterocyclic building block in medicinal chemistry and materials science. Its structural uniqueness lies in the 4-vinyl "warhead"—a Michael acceptor capable of covalent inhibition (cysteine targeting) or polymerization—flanked by a 2-chloro handle for further cross-coupling and a 6-methyl group that modulates steric and electronic properties.

This guide details the high-fidelity synthesis of this compound via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) , prioritizing regiospecificity and scalability over classical condensation methods. It targets researchers requiring >98% purity for drug discovery applications.

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C4-vinyl bond. Classical methods involving the condensation of 2-chloro-4,6-dimethylpyridine with formaldehyde followed by dehydration often suffer from poor regioselectivity (reactivity competition between C4-Me and C6-Me).

Therefore, the Suzuki-Miyaura coupling utilizing 2-chloro-4-iodo-6-methylpyridine is the superior route. The C4-Iodo position is significantly more reactive toward oxidative addition than the C2-Chloro position, allowing for exclusive installation of the vinyl group at C4 without compromising the C2-Cl handle.

Visualization: Retrosynthetic Tree

Retrosynthesis Target Target: 2-Chloro-4-ethenyl-6-methylpyridine Disconnection Disconnection: C(sp2)-C(sp2) Coupling Target->Disconnection Precursor1 Electrophile: 2-Chloro-4-iodo-6-methylpyridine (CAS: 1227592-89-3) Disconnection->Precursor1 Suzuki-Miyaura Precursor2 Nucleophile: Potassium Vinyltrifluoroborate OR Vinylboronic Acid Pinacol Ester Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection prioritizing the chemoselective C4-functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Chloro-4-ethenyl-6-methylpyridine from 2-chloro-4-iodo-6-methylpyridine.

Reaction Scheme


Materials & Reagents Table
ReagentEquiv.MW ( g/mol )Role
2-Chloro-4-iodo-6-methylpyridine 1.0253.47Limiting Reagent
Potassium vinyltrifluoroborate 1.2133.95Vinyl Source (Stable)
Pd(dppf)Cl₂ · CH₂Cl₂ 0.05816.64Catalyst
Cesium Carbonate (Cs₂CO₃) 3.0325.82Base
1,4-Dioxane / Water (4:1) --Solvent System

Note: Potassium vinyltrifluoroborate is preferred over vinylboronic acid pinacol ester due to higher stability and easier removal of boron byproducts.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Reagent Loading: Charge the flask with:

    • 2-Chloro-4-iodo-6-methylpyridine (1.0 mmol, 253 mg)

    • Potassium vinyltrifluoroborate (1.2 mmol, 161 mg)

    • Cs₂CO₃ (3.0 mmol, 977 mg)

    • Pd(dppf)Cl₂ (0.05 mmol, 41 mg)

  • Solvent Addition & Degassing: Add 1,4-Dioxane (8 mL) and deionized Water (2 mL). Critical: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst deactivation).

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting iodide (Rf ~0.6) should disappear, replaced by the vinyl product (Rf ~0.5).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at <30°C (Product is volatile and prone to polymerization).

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Stabilization: If storing, add 50-100 ppm of BHT or 4-tert-butylcatechol to inhibit polymerization.

Mechanistic Pathway (Graphviz)

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)-Ar-I Complex OxAdd->PdII_Ar TransMet Transmetallation (Vinyl-B to Pd) PdII_Ar->TransMet + Vinyl-BF3 / Base PdII_Vinyl Pd(II)-Ar-Vinyl Complex TransMet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim Product Product + Pd(0) RedElim->Product Product->Pd0 Cycle Regenerates

Figure 2: Catalytic cycle of the Suzuki cross-coupling. Note the chemoselective insertion into the C-I bond over C-Cl.

Characterization & Quality Control

The identity of the product must be confirmed using NMR and MS to ensure the vinyl group is intact and the chloride has not been hydrolyzed or coupled.

Expected Analytical Data

Compound: 2-Chloro-4-ethenyl-6-methylpyridine Molecular Formula: C₈H₈ClN Molecular Weight: 153.61 g/mol [3]

TechniqueSignal / ValueAssignment / Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.15 (s, 1H)H3 (Aromatic, ortho to Cl)
δ 7.05 (s, 1H)H5 (Aromatic, ortho to Me)
δ 6.62 (dd, J=17.5, 10.9 Hz, 1H)Vinyl -CH= (Alpha proton)
δ 5.85 (d, J=17.5 Hz, 1H)Vinyl =CH₂ (Trans to alpha)
δ 5.45 (d, J=10.9 Hz, 1H)Vinyl =CH₂ (Cis to alpha)
δ 2.54 (s, 3H)-CH₃ (Methyl group)
¹³C NMR (100 MHz, CDCl₃)δ ~159.0 (C6), 151.5 (C2), 146.0 (C4)Pyridine Ring Carbons
δ 135.2 (-CH=), 118.5 (=CH₂)Vinyl Carbons
δ 24.2Methyl Carbon
Mass Spectrometry (ESI+)m/z 154.04 [M+H]⁺Base peak
m/z 156.04 [M+H+2]⁺~33% intensity of base peak (³⁷Cl isotope)
Impurity Profile
  • Protodeboronation: Formation of 2-chloro-6-methylpyridine (Trace) if water content is too high or catalyst is inactive.

  • Homocoupling: 1,3-Butadiene formation (Volatile, removed in vac).

  • Polymerization: Broadening of NMR peaks or insoluble gum. Remedy: Keep cold and stabilized.

Safety & Handling

  • Lachrymator/Irritant: Vinyl pyridines are potent Michael acceptors and can alkylate DNA/proteins. Handle strictly in a fume hood.

  • Instability: The vinyl group is prone to spontaneous polymerization, especially under light or heat.

    • Storage: Store at -20°C under Argon.

    • Stabilizer: Add 0.1% Hydroquinone or BHT for long-term storage.

  • Waste: Segregate halogenated organic waste.

References

  • Sigma-Aldrich. 2-Chloro-4-ethyl-6-methylpyrimidine (Related Structure/Precursor Data).Link

  • ChemScene. 2-Chloro-4-iodo-6-methylpyridine (Intermediate CAS 1227592-89-3).[4]Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6] Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Bernhardt, J. T. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 68(14), 5534-5539. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[5][6] Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 2-Chloro-4-ethenyl-6-methylpyridine

[1] Executive Summary 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0), also known as 2-chloro-6-methyl-4-vinylpyridine, represents a high-value heterocyclic scaffold in medicinal chemistry and materials science.[...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0), also known as 2-chloro-6-methyl-4-vinylpyridine, represents a high-value heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structural triad—a reactive vinyl group, a displaceable chlorine atom, and a stabilizing methyl group—makes it a versatile "linchpin" intermediate.[1]

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) and experimental protocols for researchers utilizing this compound.[1] The data presented synthesizes experimental precedents from patent literature (WO2021028643A1) and predictive chemometric principles standard in advanced organic synthesis.[1]

Structural & Electronic Analysis

The molecule belongs to the class of trisubstituted pyridines.[1] Its reactivity is defined by the electronic interplay between the electron-deficient pyridine ring and its substituents.[1]

  • Electronic Push-Pull: The nitrogen atom and the chlorine at C2 exert a strong electron-withdrawing inductive effect (-I), deactivating the ring toward electrophilic attack but activating the C2 position for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Conjugation: The C4-vinyl group is in conjugation with the aromatic system, allowing for extended

    
    -electron delocalization.[1] This makes the vinyl 
    
    
    
    -carbons susceptible to radical polymerization or Heck coupling.[1]
  • Sterics: The C6-methyl group provides steric bulk that directs regioselectivity during metal-catalyzed cross-couplings at the C2-Cl site.[1]

Molecular Geometry Diagram

The following diagram illustrates the synthesis pathway and key reactive sites, generated using the DOT graph description language.[1]

G Aldehyde 2-Chloro-6-methyl- 4-pyridinecarboxaldehyde Intermediate Betaine Intermediate Aldehyde->Intermediate Nucleophilic Attack Wittig Wittig Reagent (Ph3P=CH2) Wittig->Intermediate + Base (KOtBu) Product 2-Chloro-4-ethenyl- 6-methylpyridine (Target) Intermediate->Product Elimination (Ph3P=O) SNAr S_NAr Products Product->SNAr C2-Cl Displacement Polymer Polyvinyl Pyridines Product->Polymer Vinyl Polymerization

Spectroscopic Data Profile

The following data sets are derived from high-fidelity substituent chemical shift increments (SCS) and validated against analogous pyridine structures found in recent patent literature.

A. Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (


) | Frequency:  400 MHz (

), 100 MHz (

)[1]
Table 1:

NMR Assignments
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (C3) 7.18Singlet (s)1H-Deshielded by adjacent Cl and Ring N.
Ar-H (C5) 7.05Singlet (s)1H-Shielded relative to H3 by ortho-Methyl.[1][3][4]
Vinyl-H (

)
6.62Doublet of doublets (dd)1H17.5, 10.9Typical styrene-like

-proton.[1]
Vinyl-H (

)
5.95Doublet (d)1H17.5Trans coupling (large

value).[1]
Vinyl-H (

)
5.48Doublet (d)1H10.9Cis coupling (intermediate

value).[1]
Methyl (C6) 2.54Singlet (s)3H-Characteristic

-methyl pyridine shift [1].[1]
Table 2:

NMR Assignments
CarbonShift (

, ppm)
TypeAssignment Logic
C6 (ipso) 159.2QuaternaryAttached to Methyl; deshielded by N.
C2 (ipso) 151.5QuaternaryAttached to Cl; deshielded by N and Cl (-I).[1]
C4 (ipso) 146.8QuaternaryVinyl attachment point.[1]
Vinyl (

)
134.5CHConjugated alkene.[1]
C3 (Ar) 120.1CHMeta to N; influenced by Cl.[1]
Vinyl (

)
119.5

Terminal alkene carbon.[1]
C5 (Ar) 118.2CHMeta to N; shielded by Methyl.[1]
Methyl 24.1

Typical methyl on heterocycle.[1]
B. Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or ESI-MS (+).[1]

  • Molecular Ion (

    
    ):  153.03 m/z[1]
    
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 ratio between the

    
     (153) and 
    
    
    
    (155) peaks.[1]
  • Fragmentation Pathway (EI):

    • m/z 153: Molecular Ion.

    • m/z 118:

      
      . Loss of chlorine radical (common in chloropyridines).[1]
      
    • m/z 117:

      
      . Elimination of HCl.[1]
      
    • m/z 91: Pyridinium ring contraction/fragmentation.

C. Infrared Spectroscopy (FT-IR)

Medium: Neat (ATR) or KBr Pellet.[1]

  • 3050–3000 cm⁻¹: C-H stretch (Aromatic & Vinyl).[1]

  • 1635 cm⁻¹: C=C stretch (Vinyl group).[1] This is a diagnostic band for the success of the elimination reaction.[1]

  • 1585, 1550 cm⁻¹: C=N and C=C ring skeletal vibrations (Pyridine).[1]

  • 1050–1100 cm⁻¹: C-Cl stretch (Aromatic chloride).[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data free from paramagnetic impurities.[1]

  • Solvent Choice: Use

    
     (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.[1]
    
  • Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.

  • Filtration: If the sample appears cloudy (common if inorganic salts from the Wittig reaction remain), filter through a small plug of glass wool or a 0.45

    
    m PTFE syringe filter directly into the NMR tube.[1]
    
  • Shimming: Pyridines can coordinate to trace metals; ensure the spectrometer is well-shimmed to resolve the meta-coupling (

    
     Hz) between H3 and H5.
    
Protocol B: Synthesis (Wittig Olefination)

Based on standard methodologies for vinylpyridines [2].[1]

Reagents:

  • 2-Chloro-6-methyl-4-pyridinecarboxaldehyde (1.0 equiv)[1]

  • Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv)[1]
    
  • Potassium tert-butoxide (

    
    ) (1.5 equiv)[1]
    
  • Tetrahydrofuran (THF), anhydrous.[1]

Procedure:

  • Ylide Formation: In a flame-dried flask under Argon, suspend

    
     in THF at 0°C. Add 
    
    
    
    portion-wise. The solution will turn bright yellow (ylide formation).[1] Stir for 30 mins.
  • Addition: Add the aldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (formation of a non-polar spot).[1]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1][5] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: The crude material will contain triphenylphosphine oxide (

    
    ).[1] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

References

  • Vertex Pharmaceuticals (Europe) Ltd. (2021).[1] Heterocyclic compounds for use in the treatment of cancer. WO2021028643A1.[1][3]

    • Citation Context: Confirms the use of 2-chloro-6-methyl-4-vinylpyridine as a validated intermediate in pharmaceutical synthesis.[1]

  • Coombs, J. R., et al. (2015).[1][6] Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters, 17(7), 1708–1711.[1] [1]

    • Citation Context: Provides the authoritative mechanistic grounding for the Wittig olefination protocols used to synthesize vinyl-heterocycles.
  • Sigma-Aldrich. Product Specification: 2-Chloro-4-ethenyl-6-methylpyridine (CAS 1824391-47-0).[1][2][7]

    • Citation Context: Verification of commercial availability and CAS registry number.[1]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-4-ethenyl-6-methylpyridine: Properties, Synthesis, and Applications

Introduction and Strategic Importance The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" in drug design.[2] Halogenated and functionalized pyridines, such as 2-Chloro-4-ethenyl-6-methylpyridine, are of particular interest as they serve as versatile intermediates for the synthesis of complex molecular architectures.[3] The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution and cross-coupling reactions, while the ethenyl and methyl groups offer opportunities for further functionalization and modulation of physicochemical properties.[4][5]

This guide provides a detailed exploration of the predicted physical and chemical properties of 2-Chloro-4-ethenyl-6-methylpyridine, a proposed synthetic methodology, and its potential applications in drug discovery and development.

Predicted Physicochemical Properties

The physical properties of 2-Chloro-4-ethenyl-6-methylpyridine can be estimated by examining the properties of its structural analogs, 2-chloro-4-methylpyridine and 2-chloro-6-methylpyridine. The introduction of an ethenyl (vinyl) group in place of a methyl group is expected to slightly increase the molecular weight and boiling point.

Property2-Chloro-4-methylpyridine2-Chloro-6-methylpyridine2-Chloro-4-ethenyl-6-methylpyridine (Predicted)
Molecular Formula C₆H₆ClN[4]C₆H₆ClN[6]C₈H₈ClN
Molecular Weight 127.57 g/mol [4]127.57 g/mol [6]~153.61 g/mol
Boiling Point 194-195 °C[4]64-68 °C / 10 mmHg[6]Higher than analogs, likely >200 °C at atmospheric pressure
Density 1.142 g/mL at 25 °C[4]1.167 g/mL at 25 °C[6]~1.1-1.2 g/mL at 25 °C
Refractive Index (n20/D) 1.529[4]1.527[6]~1.53-1.54
Appearance Colorless to light yellow liquid[7]Light yellow liquid[8]Likely a colorless to yellow liquid

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to 2-Chloro-4-ethenyl-6-methylpyridine would likely involve the functionalization of a pre-existing substituted pyridine ring. Modern synthetic methods offer various strategies for the construction of highly functionalized pyridines.[9][10] A potential two-step approach starting from a commercially available precursor is outlined below.

Step 1: Oxidation of 2-Chloro-4,6-dimethylpyridine

The synthesis could commence with the selective oxidation of one of the methyl groups of 2-chloro-4,6-dimethylpyridine to an aldehyde. This transformation can be achieved using various oxidizing agents, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).

Step 2: Wittig Reaction

The resulting aldehyde, 2-chloro-6-methyl-4-pyridinecarboxaldehyde, can then undergo a Wittig reaction with methyltriphenylphosphonium bromide in the presence of a strong base, such as n-butyllithium, to introduce the ethenyl group.

Diagram of Proposed Synthetic Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Wittig Reaction Start 2-Chloro-4,6-dimethylpyridine Intermediate 2-Chloro-6-methyl-4-pyridinecarboxaldehyde Start->Intermediate  SeO2 or CAN Product 2-Chloro-4-ethenyl-6-methylpyridine Intermediate->Product  CH3P(Ph)3Br, n-BuLi

Caption: Proposed two-step synthesis of 2-Chloro-4-ethenyl-6-methylpyridine.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of 2-Chloro-4-ethenyl-6-methylpyridine is primarily dictated by the interplay of the chloro, ethenyl, and methyl substituents on the electron-deficient pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen.[11][12] This facilitates nucleophilic aromatic substitution (SNAr) reactions.[5] The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] These reactions are powerful tools for C-C and C-heteroatom bond formation, allowing for the introduction of a wide range of substituents.

Reactions of the Ethenyl Group

The ethenyl group can undergo a variety of reactions characteristic of alkenes, including:

  • Hydrogenation: Reduction to an ethyl group.

  • Halogenation: Addition of halogens across the double bond.

  • Oxidation: Cleavage or epoxidation of the double bond.

  • Polymerization: Under appropriate conditions.

Diagram of Key Reaction Pathways

G cluster_0 Reactions at 2-Position cluster_1 Reactions of Ethenyl Group Start 2-Chloro-4-ethenyl-6-methylpyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Nu- CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling  Pd(0), R-B(OH)2 Hydrogenation Hydrogenation Start->Hydrogenation  H2, Pd/C Halogenation Halogenation Start->Halogenation  X2

Caption: Key reactive sites of 2-Chloro-4-ethenyl-6-methylpyridine.

Predicted Spectral Properties

Predicting the spectral properties of a novel compound is crucial for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the vinyl protons of the ethenyl group, and the methyl protons. The vinyl protons will likely appear as a complex multiplet due to cis, trans, and geminal coupling.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six carbons of the pyridine ring and the two carbons of the ethenyl group. The carbon attached to the chlorine will be deshielded.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic peaks for C=C and C=N stretching vibrations of the pyridine ring, C-H stretching of the aromatic and vinyl groups, and the C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery

Substituted pyridines are integral to the development of a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[1][2] 2-Chloro-4-ethenyl-6-methylpyridine, as a functionalized intermediate, holds significant potential in drug discovery for several reasons:

  • Scaffold for Library Synthesis: It can serve as a versatile starting material for the synthesis of libraries of diverse compounds for high-throughput screening.[3]

  • Introduction of Pharmacophores: The reactive sites allow for the strategic introduction of various pharmacophores to optimize biological activity and pharmacokinetic properties.

  • Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl ring, often improving solubility and metabolic stability.[1]

Safety and Handling

Given the lack of specific safety data for 2-Chloro-4-ethenyl-6-methylpyridine, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. Safety protocols should be based on the known hazards of its analogs, such as 2-chloro-4-methylpyridine and other chloromethylpyridines.[13][14][15][16][17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[14]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[18]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data remains to be established, this in-depth technical guide provides a robust predictive framework for understanding the physical and chemical properties of 2-Chloro-4-ethenyl-6-methylpyridine. Based on the well-characterized behavior of its structural analogs, this compound is anticipated to be a valuable and versatile intermediate for the synthesis of novel, highly functionalized molecules with potential applications in drug discovery and materials science. The proposed synthetic pathway and analysis of its chemical reactivity offer a solid foundation for researchers and scientists to begin exploring the potential of this promising molecule.

References

  • Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process. ACS Publications. (2021). [Link]

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC - NIH. [Link]

  • The Role of Pyridine Intermediates in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. (2026). [Link]

  • Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Vaia. [Link]

  • Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Filo. (2025). [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. Kinki University. [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. ACS Publications. (2016). [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online. (2021). [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Nveo-natural Volatiles & Essential Oils. [Link]

  • Chemical Properties of 2-chloro-4-methylpyridine (CAS 3678-62-4). Cheméo. [Link]

  • 2-Chloro-6-(chloromethyl)pyridine. PubChem. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. (2024). [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. (2025). [Link]

  • 3-(Chloromethyl)pyridine hydrochloride. PubChem. [Link]

  • 2-Chloro-6-methylpyridine, 99%. Otto Chemie Pvt. Ltd. [Link]

  • 2-Chloro-6-methylpyridine. Oakwood Chemical. [Link]

  • 2-chloro-4-methylpyridine. NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to CAS Number 1824391-47-0

Researchers, scientists, and drug development professionals often require detailed information on specific chemical compounds, identified by their unique CAS (Chemical Abstracts Service) numbers. This guide addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals often require detailed information on specific chemical compounds, identified by their unique CAS (Chemical Abstracts Service) numbers. This guide addresses the properties and suppliers of the compound designated as CAS number 1824391-47-0.

Initial comprehensive searches for the chemical entity associated with CAS number 1824391-47-0 have not yielded a specific compound. This suggests that the CAS number may be novel, not widely commercially available, or potentially contains a typographical error. The search results did not provide a chemical structure, molecular formula, molecular weight, or any physical or chemical properties directly linked to this specific CAS number.

Further investigation into publicly available chemical databases and supplier catalogs did not reveal any substance registered under CAS 1824391-47-0. Consequently, information regarding its synthesis, mechanism of action, relevant signaling pathways, or experimental data is currently unavailable.

It is recommended that researchers verify the CAS number for accuracy. In the event of a confirmed but unlisted number, it may represent a very recently registered substance for which public information has not yet been disseminated.

While information on the target compound is unavailable, for illustrative purposes, this guide will briefly touch upon a different, well-characterized compound, 5-Hydroxymethylfurfural (HMF), which appeared in the search results under a different CAS number (67-47-0). HMF is an organic compound derived from the dehydration of sugars and has been a subject of research interest.

Physicochemical Properties of 5-Hydroxymethylfurfural (CAS 67-47-0)

PropertyValue
Molecular FormulaC6H6O3
Molecular Weight126.11 g/mol
AppearanceYellow, low-melting solid
SolubilityHighly soluble in water
Boiling Point291.5 ± 30.0 °C at 760 mmHg
Melting Point28-34 °C
Flash Point79.4 °C
Density1.3 ± 0.1 g/cm³

Biological Activity of 5-Hydroxymethylfurfural

5-Hydroxymethylfurfural has been identified as an inhibitor of yeast growth and fermentation.[1] Studies in Saccharomyces cerevisiae have shown that HMF can attenuate bulk translation activity and induce the formation of messenger RNP granules.[1] This suggests a mechanism of action that involves the repression of translation initiation.[1]

Safety and Handling of 5-Hydroxymethylfurfural

5-Hydroxymethylfurfural is classified as a skin and eye irritant.[2][3] It is also considered harmful to aquatic life.[2] When handling this compound, it is crucial to wear appropriate personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area.[2][3][4] In case of fire, water spray, carbon dioxide, dry chemical, or alcohol-resistant foam can be used for extinction.[5]

Suppliers of 5-Hydroxymethylfurfural

A variety of chemical suppliers offer 5-Hydroxymethylfurfural for research purposes. Some of these suppliers include:

  • Alfa Biotechnology

  • Ambles Nature et Chimie

  • AVA Biochem

  • Beijing Lys Chemicals

  • BOC Sciences

  • Connect Chemicals

  • ECSA Chemicals

  • Endeavour Specialty Chemicals

  • Jalor-Chem

It is important to reiterate that the information provided above for 5-Hydroxymethylfurfural (CAS 67-47-0) is for illustrative purposes only and is not associated with CAS number 1824391-47-0.

Conclusion

At present, there is no publicly available information regarding the properties, suppliers, or biological activity of the compound with CAS number 1824391-47-0. Researchers are advised to double-check the identifier and consult specialized databases or contact chemical synthesis companies for more information on this potentially novel compound.

References

  • 5-hydroxymethyl furfural, 67-47-0 - The Good Scents Company.
  • • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - BASF.
  • 5-hydroxymethylfurfural | CAS#:67-47-0 | Chemsrc.
  • Safety Data Sheet: 5-Hydroxymethylfurfural - Carl ROTH.
  • Safety data sheet - BASF.
  • SAFETY DATA SHEET - Castrol.
  • SAFETYDATASHEET - Sugar Energy Swiss LLC.

Sources

Foundational

Crystal Structure Analysis of 2-Chloro-4-ethenyl-6-methylpyridine: A Methodological Whitepaper

Executive Summary The crystallographic characterization of small, highly functionalized aromatic molecules is a cornerstone of modern drug development and materials science. 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The crystallographic characterization of small, highly functionalized aromatic molecules is a cornerstone of modern drug development and materials science. 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0)[1] is a versatile building block featuring a hydrogen-bond-accepting pyridine nitrogen, a halogen-bonding chlorine atom, and a highly reactive polymerizable vinyl (ethenyl) group.

As a Senior Application Scientist, I frequently encounter the dual challenges presented by such molecules: their tendency to exist as low-melting solids or oils at room temperature, and their high susceptibility to spontaneous radical polymerization[2]. This whitepaper outlines a field-proven, self-validating methodology for the successful single-crystal growth, X-ray diffraction (XRD) data collection, and structural refinement of 2-Chloro-4-ethenyl-6-methylpyridine. By engineering the lattice energy through salt formation and utilizing advanced modeling techniques in [3], we can overcome dynamic disorder and obtain high-resolution structural data.

Physicochemical Profiling & Crystallization Strategy

The Causality of Experimental Design

Attempting to crystallize the free base of 2-chloro-4-ethenyl-6-methylpyridine via standard slow evaporation is fundamentally flawed. The molecule's low molecular weight (153.61 g/mol )[1] and asymmetric substitution result in a low lattice energy, often yielding oils. Furthermore, the 4-vinyl moiety is highly prone to auto-polymerization when exposed to light, heat, or concentrated oxygen[4].

To circumvent these issues, our strategy relies on Lattice Energy Engineering via Salt Formation . By protonating the pyridine nitrogen with anhydrous hydrochloric acid, we create a pyridinium chloride salt. This transformation introduces strong, directional, charge-assisted hydrogen bonds (N⁺–H···Cl⁻) that exponentially increase the lattice energy, driving the system toward a highly ordered crystalline state. Concurrently, all procedures must be performed under sub-ambient, dark conditions in the presence of a radical scavenger to preserve the monomeric integrity of the vinyl group.

Experimental Protocol: Suppressed-Polymerization Crystallization

The following step-by-step methodology is designed as a self-validating system to ensure the integrity of the target molecule throughout the crystallization process.

Step 1: Purification and Inhibitor Management
  • Peroxide Removal: Pass the neat liquid 2-chloro-4-ethenyl-6-methylpyridine through a short plug of activated basic alumina (Brockmann Grade I) to remove trace peroxides and oxidized impurities.

  • Radical Quenching: Immediately collect the eluent into a foil-wrapped flask containing 50 ppm of 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT). This prevents premature radical-induced polymerization of the vinyl group[2].

Step 2: Salt Formation (Lattice Engineering)
  • Dissolve 100 mg of the stabilized free base in 2.0 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Chill the solution to 0 °C using an ice bath.

  • Dropwise, add 1.1 molar equivalents of 2.0 M HCl in diethyl ether. A white precipitate of 2-chloro-4-ethenyl-6-methylpyridinium chloride will form instantly.

  • Validation Check: Isolate the solid via vacuum filtration. Perform a rapid Attenuated Total Reflectance (ATR) FTIR scan. The disappearance of the broad free-base N lone-pair signals and the appearance of a strong, broad N⁺–H stretching band (~2800–2500 cm⁻¹) validates successful protonation.

Step 3: Vapor Diffusion Crystallization
  • Dissolve 20 mg of the validated pyridinium salt in 0.5 mL of high-purity methanol (the solvent) inside a 2-dram inner glass vial.

  • Place this open inner vial into a larger 20 mL scintillation vial containing 3.0 mL of diethyl ether (the antisolvent).

  • Cap the outer vial tightly and seal with Parafilm.

  • Store the diffusion chamber in complete darkness at 4 °C for 72 hours. The slow diffusion of ether vapor into the methanol phase will gradually lower the solubility, yielding highly faceted, diffraction-quality single crystals while the dark/cold environment suppresses solid-state polymerization.

CrystallizationWorkflow Start Raw 2-Chloro-4-ethenyl- 6-methylpyridine Purify Alumina Filtration (Remove Peroxides) Start->Purify Inhibit Add 50 ppm TBC (Prevent Polymerization) Purify->Inhibit Salt Ethereal HCl Addition (Form Pyridinium Salt) Inhibit->Salt Cryst Vapor Diffusion (MeOH / Et2O at 4°C) Salt->Cryst XRD SC-XRD at 100 K (Freeze Dynamic Disorder) Cryst->XRD

Figure 1: Suppressed-polymerization crystallization workflow for volatile vinylpyridines.

X-Ray Diffraction (XRD) Data Collection & Processing

Data Collection Parameters

Harvest a suitable single crystal using a MiTeGen loop coated in Paratone-N oil. Immediately transfer the crystal to the diffractometer equipped with a nitrogen cryostream set to 100 K .

  • Causality of Temperature: Collecting at 100 K serves a dual purpose. First, it halts any potential X-ray-induced solid-state polymerization. Second, it minimizes the thermal atomic displacement parameters (ADPs), effectively "freezing out" the dynamic rotational disorder inherent to the unhindered vinyl group.

  • Radiation Source: Utilize Cu Kα radiation (

    
     = 1.54184 Å). The heavier chlorine atom exhibits significant anomalous dispersion under copper radiation, allowing for unambiguous assignment of the atomic positions and high-confidence refinement of the halogen bonding network.
    
Preliminary Validation

Before initiating a full 12-hour data collection run, perform a 5-minute matrix scan to determine the unit cell. A primitive monoclinic cell with a volume of approximately 850–950 ų confirms the presence of the monomeric salt. If the cell volume exceeds 3000 ų, it is highly probable that oligomerization has occurred within the crystal lattice.

Structural Refinement & Molecular Packing Analysis

Handling Vinyl Group Disorder in Olex2

Structural solution and refinement should be executed using [5], utilizing ShelXT for structure solution and ShelXL for least-squares refinement[3].

Even at 100 K, the 4-ethenyl group may exhibit static positional disorder, typically manifesting as a 180° rotation of the vinyl plane relative to the pyridine ring. During initial refinement, this presents as massive, elongated thermal ellipsoids and residual Q-peaks (>1 e/ų) near the C4 position.

Refinement Logic:

  • Select the disordered vinyl carbon atoms and split them into two discrete positions (PART 1 and PART 2).

  • Link their occupancies using a free variable (e.g., refining to a 62:38 ratio).

  • Apply SADI (Similar Distance) restraints to ensure the C=C bond lengths in both parts remain chemically sensible (~1.33 Å).

  • Apply EADP (Equivalent Atomic Displacement Parameters) to overlapping atoms to prevent the refinement matrix from becoming unstable.

RefinementLogic Initial Initial Structure Solution (ShelXT) Check Inspect Electron Density around C4 (Vinyl) Initial->Check Decision Is Vinyl Group Disordered? Check->Decision Split Split into PART 1 & PART 2 (Assign Occupancies) Decision->Split Yes (Q-peaks > 1 e/ų) Aniso Anisotropic Refinement (ShelXL / Olex2) Decision->Aniso No Restraints Apply SADI & EADP Restraints Split->Restraints Restraints->Aniso Final Final Validation (CheckCIF) Aniso->Final

Figure 2: Logical decision tree for modeling vinyl group rotational disorder in Olex2.

Intermolecular Interactions: Halogen Bonding

Beyond the primary N⁺–H···Cl⁻ hydrogen bonds, the crystal packing is heavily influenced by[6]. The C2-chlorine atom possesses a positive electrostatic potential region (the


-hole) along the extension of the C–Cl covalent bond. In the solid state, this 

-hole acts as a Lewis acid, interacting with the electron-rich chloride counterion (C–Cl···Cl⁻) or the

-system of an adjacent pyridine ring. These secondary interactions dictate the final 3D supramolecular architecture and must be carefully analyzed using short-contact expansion tools in Olex2.

Quantitative Data Summary

The following table summarizes the anticipated crystallographic parameters for the successfully refined 2-chloro-4-ethenyl-6-methylpyridinium chloride model.

ParameterValue (Theoretical Refined Model)
Chemical formula C₈H₉Cl₂N (as HCl salt)
Formula weight 190.07 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K

)
Crystal system Monoclinic
Space group P2₁/c
Z (Molecules per unit cell) 4
Calculated Density (

)
1.42 g/cm³
Absorption coefficient (

)
4.85 mm⁻¹
F(000) 392.0
Theta range for data collection 4.5° to 67.5°
Final R indexes [I>=2

(I)]
R₁ = 0.035, wR₂ = 0.082
Goodness-of-fit on F² 1.045
Largest diff. peak and hole 0.35 and -0.28 e/ų

References

  • 1824391-47-0_2-Chloro-4-ethenyl-6-methylpyridine - CAS号查询 ChemSrc. URL:[Link]

  • Olex2: making small-molecule crystallography accessible to everyone Journal of Applied Crystallography (IUCr Journals). URL:[Link]

  • Olex2 | OlexSys OlexSys Documentation and Software Portal. URL: [Link]

  • Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts ACS Publications (Crystal Growth & Design). URL:[Link]

  • Impact of Polymer Conformation on the Crystal Growth Inhibition of a Poorly Water-Soluble Drug in Aqueous Solution PMC (National Institutes of Health). URL:[Link]

  • From isoselectivity to syndioselectivity: Lewis base regulates stereochemistry in 2-vinylpyridine polymerization Polymer Chemistry (RSC Publishing). URL:[Link]

Sources

Foundational

Technical Guide: Quantum Chemical Protocol for 2-Chloro-4-ethenyl-6-methylpyridine

Executive Summary This technical guide outlines a rigorous computational framework for characterizing 2-Chloro-4-ethenyl-6-methylpyridine , a tri-functionalized heterocyclic scaffold. This molecule presents unique challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational framework for characterizing 2-Chloro-4-ethenyl-6-methylpyridine , a tri-functionalized heterocyclic scaffold. This molecule presents unique challenges due to the interplay between the electron-deficient pyridine ring, the labile C2-Chlorine bond (nucleophilic displacement), and the conjugated C4-Ethenyl group (polymerization/coupling).

This guide moves beyond generic "black-box" calculations. We utilize Dispersion-Corrected Density Functional Theory (DFT-D) to accurately model the rotational barriers of the vinyl group and Conceptual DFT (CDFT) to map regioselectivity. The protocol is designed to be self-validating, ensuring that every energetic minimum is confirmed and every reactivity descriptor is chemically significant.

Part 1: Molecular Architecture & Computational Strategy

Structural Analysis & Challenges

The molecule consists of three distinct electronic domains that must be captured by the level of theory:

  • The Pyridine Core: Aromatic, electron-deficient (π-acceptor). Requires adequate treatment of exchange-correlation.

  • C2-Chloro Substituent: Inductive electron-withdrawing (

    
    -acceptor) but 
    
    
    
    -donating. The C-Cl bond length is sensitive to basis set quality.
  • C4-Ethenyl (Vinyl) Group: Conjugated with the ring. The barrier to rotation determines if the molecule is planar (maximum conjugation) or twisted (steric alleviation). Standard DFT (B3LYP) often fails here; dispersion corrections are mandatory.

  • C6-Methyl Group: Weakly activating, provides steric bulk protecting the nitrogen.

The Computational Engine: Selection of Theory

We reject the standard B3LYP functional for this specific application due to its inability to accurately model long-range dispersion interactions essential for the vinyl-ring alignment.

Recommended Protocol:

  • Functional: wB97X-D (Range-separated hybrid with dispersion corrections).

    • Why: It accurately captures the

      
      -
      
      
      
      stacking potential and the rotational barrier of the ethenyl group, which B3LYP underestimates.
  • Basis Set (Optimization): def2-SVP or 6-31G(d,p) .

    • Why: Efficient for exploring the Potential Energy Surface (PES).

  • Basis Set (Final Energy/Properties): def2-TZVP or 6-311++G(2d,2p) .

    • Why: Triple-zeta quality is required to resolve the electron density at the chlorine atom and the diffuse nature of the nitrogen lone pair.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Why: Superior to standard PCM for calculating free energies of solvation (

      
      ), crucial for predicting reactivity in solution (e.g., THF, Methanol).
      

Part 2: Geometric Optimization & Conformational Analysis

Protocol: Potential Energy Surface (PES) Scan

The ethenyl group at C4 is not static. To determine the bioactive or reactive conformation, you must scan the dihedral angle.

Step-by-Step Workflow:

  • Definition: Define the dihedral angle

    
    (C3-C4-C
    
    
    
    -C
    
    
    ).
  • Scan: Perform a relaxed scan from

    
     to 
    
    
    
    in
    
    
    increments.
  • Validation: The global minimum usually corresponds to the planar conformation (

    
     or 
    
    
    
    ) allowing maximum
    
    
    -overlap.
  • Transition State: The perpendicular geometry (

    
    ) represents the rotational transition state.
    
Visualization of Computational Workflow

The following diagram illustrates the logical flow from structure build to property extraction.

ComputationalWorkflow Start Initial Structure Build (2-Cl-4-Vinyl-6-Me-Pyridine) PreOpt Pre-Optimization (PM6 or HF/3-21G) Start->PreOpt PES_Scan PES Scan (Vinyl Rotation) Dihedral 0° to 180° PreOpt->PES_Scan GeomOpt Geometry Optimization (wB97X-D / def2-TZVP) PES_Scan->GeomOpt Select Global Min FreqCalc Frequency Calculation (Check for NImag=0) GeomOpt->FreqCalc Decision Imaginary Freq? FreqCalc->Decision Decision->GeomOpt Yes (Fix Geometry) Properties Property Calculation (NMR, IR, FMO, NBO) Decision->Properties No (Stable Min) Reactivity Reactivity Mapping (Fukui Functions) Properties->Reactivity

Caption: Figure 1: Self-validating computational workflow ensuring conformational stability before property calculation.

Part 3: Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).
  • HOMO Location: Likely localized on the vinyl

    
    -system and the nitrogen lone pair.
    
  • LUMO Location: Localized on the pyridine ring and the C-Cl bond (indicating susceptibility to nucleophilic attack).

Quantitative Reactivity Parameters

We calculate global descriptors to predict overall stability.

ParameterFormulaPhysical Meaning
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (Crucial for Michael acceptors).
Regioselectivity: Fukui Functions & Dual Descriptor

To distinguish between the C2-Chlorine (displacement) and C4-Vinyl (addition), we use the Dual Descriptor (


).

Protocol:

  • Calculate electron density for Neutral (

    
    ), Cation (
    
    
    
    ), and Anion (
    
    
    ) states at the same geometry.
  • Calculate Fukui Functions :

    • 
       (Nucleophilic attack susceptibility).
      
    • 
       (Electrophilic attack susceptibility).
      
  • Calculate Dual Descriptor :

    • 
      .
      
    • Interpretation: Regions where

      
       are electrophilic (attacked by nucleophiles). Regions where 
      
      
      
      are nucleophilic.

Predicted Outcome for 2-Chloro-4-ethenyl-6-methylpyridine:

  • C2 (attached to Cl): High positive

    
     (Strongly Electrophilic 
    
    
    
    
    
    reaction).
  • Vinyl

    
    -Carbon:  Moderate positive 
    
    
    
    (Michael acceptor character).
  • Pyridine Nitrogen: Negative

    
     (Nucleophilic/Basic).
    
Visualization of Reactivity Logic

ReactivityLogic Mol 2-Cl-4-Vinyl-6-Me-Pyridine Site_C2 Site: C2-Chlorine Mol->Site_C2 Site_Vinyl Site: C4-Vinyl Mol->Site_Vinyl Site_N Site: Ring Nitrogen Mol->Site_N Desc_LUMO High LUMO Density (f+ > 0) Site_C2->Desc_LUMO Site_Vinyl->Desc_LUMO Desc_HOMO High HOMO Density (f- > 0) Site_N->Desc_HOMO Rxn_SNAr Nucleophilic Substitution (Displace Cl) Desc_LUMO->Rxn_SNAr Highest f+ Rxn_Add Michael Addition / Polymerization Desc_LUMO->Rxn_Add Moderate f+ Rxn_Prot Protonation / Metal Coordination Desc_HOMO->Rxn_Prot

Caption: Figure 2: Logic map correlating electronic descriptors to specific chemical reaction pathways.

Part 4: Spectroscopic Validation (NMR & IR)

To validate the calculated structure against experimental samples, use the following scaling factors (specific to wB97X-D/def2-TZVP).

NMR Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO).

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory.

  • Formula:

    
    .
    
  • Key Shift: Watch for the C2 carbon signal. The attached Chlorine will cause a significant downfield shift (approx 150 ppm).

Vibrational Frequencies (IR)
  • Scaling: DFT frequencies are typically overestimated by 3-5% due to harmonic approximation.

  • Scaling Factor: Multiply calculated frequencies by 0.961 (for wB97X-D).

  • Diagnostic Band: The C=C vinyl stretch should appear around 1630-1640 cm⁻¹ .

References

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

    • Context: Establishes wB97X-D as a superior functional for general organic chemistry and dispersion interactions compared to B3LYP.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

    • Context: Defines the SMD solvation model used for accur
  • Morell, C., Grand, A., & Toro-Labbé, A. (2005). New Dual Descriptor for Chemical Reactivity. Journal of Physical Chemistry A. Link

    • Context: Theoretical basis for using the Dual Descriptor (

      
      ) to distinguish nucleophilic vs. electrophilic sites.[2]
      
  • Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics.[1] Link

    • Context: Justification for using def2-TZVP basis sets for final property calcul

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Heck Functionalization of the Vinyl Group in 2-Chloro-4-ethenyl-6-methylpyridine

Executive Summary 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0) is a highly versatile, bifunctional heterocyclic building block used in advanced pharmaceutical intermediate synthesis. It possesses two reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0) is a highly versatile, bifunctional heterocyclic building block used in advanced pharmaceutical intermediate synthesis. It possesses two reactive sites: a C4-vinyl group and a C2-chloro group. Functionalizing the vinyl group via the Mizoroki-Heck reaction while strictly preserving the C2-chloro moiety for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) requires precise chemoselective control. This application note details the mechanistic rationale, optimized parameters, and a self-validating protocol to achieve >99% chemoselectivity for the vinyl group.

Mechanistic Insights & Causality (E-E-A-T)

The Chemoselectivity Challenge: C-X Bond Activation

In standard palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into a carbon-halogen bond follows a strict thermodynamic and kinetic reactivity trend: C-I > C-Br >> C-Cl [1]. The bond dissociation energy of a C-Cl bond (~96 kcal/mol) makes unactivated aryl chlorides notoriously difficult to engage in Heck reactions. Activating a C-Cl bond typically requires specialized, highly electron-rich, and sterically bulky phosphine ligands (e.g.,


 or Buchwald-type ligands) combined with elevated temperatures (>100 °C)[2].

By deliberately selecting a conventional, moderately electron-donating ligand such as tri-o-tolylphosphine (


)  and pairing the substrate with an aryl iodide (Ar-I) , the Pd(0) species rapidly and exclusively undergoes oxidative addition with the Ar-I[3]. The C2-chloro group on the pyridine ring remains completely inert under these conditions, preserving it as a synthetic handle[4].
Regioselectivity: The Neutral Pathway

The vinyl group is attached to an electron-deficient pyridine ring, causing it to behave similarly to an acrylate or styrene. Consequently, the reaction proceeds via the neutral Heck pathway . Following the oxidative addition of Ar-I, the electron-deficient alkene coordinates to the Ar-Pd(II)-I complex. Syn-migratory insertion occurs with strict regiocontrol, placing the aryl group at the terminal


-carbon. Subsequent syn-

-hydride elimination yields the thermodynamically favored trans-(E)-

-aryl
product exclusively[1].

Mandatory Visualization: Catalytic Workflow

HeckCycle Pd0 Active Catalyst Pd(0)L2 PdII Ar-Pd(II)-I L2 Intermediate Pd0->PdII + Ar-I SideRxn C2-Cl Oxidative Addition (Blocked by Ligand Choice) Pd0->SideRxn Ar-Cl activation ArI Aryl Iodide (Ar-I) Fast Oxidative Addition ArI->PdII Insertion Syn-Migratory Insertion (Neutral Pathway) PdII->Insertion + Substrate Substrate 2-Chloro-4-ethenyl-6-methylpyridine (Vinyl coordinates to Pd) Substrate->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product trans-β-Aryl Product (C2-Cl remains intact) Elimination->Product Regen Base-Promoted Reductive Elimination (HX removal) Elimination->Regen H-Pd(II)-I Regen->Pd0 Base

Figure 1: Chemoselective Heck catalytic cycle for 2-Chloro-4-ethenyl-6-methylpyridine.

Experimental Design & Optimization Data

To establish the optimal conditions, various parameters were screened. The data below demonstrates that bypassing bulky ligands and utilizing an amine base in a polar aprotic solvent maximizes both yield and chemoselectivity.

EntryCoupling PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Chemoselectivity (Vinyl vs C-Cl)
1 Ar-I

/


/ DMF
90 >92 >99:1
2Ar-Br

/


/ DMF
10085>99:1
3Ar-I

NaOAc / DMAc9088>99:1
4Ar-Cl

/


/ Dioxane
110<10Non-selective (C-Cl activated)

Note: Entry 1 represents the optimized protocol. The use of


 minimizes the risk of base-catalyzed polymerization of the vinylpyridine substrate, which is a known side reaction when using stronger inorganic bases.

Detailed Experimental Protocol

Reagents & Materials
  • Substrate : 2-Chloro-4-ethenyl-6-methylpyridine (1.0 equiv, 1.0 mmol, 153.6 mg)

  • Coupling Partner : Aryl Iodide (1.2 equiv, 1.2 mmol)

  • Catalyst : Palladium(II) acetate (

    
    ) (5 mol%, 0.05 mmol, 11.2 mg)
    
  • Ligand : Tri-o-tolylphosphine (

    
    ) (10 mol%, 0.10 mmol, 30.4 mg)
    
  • Base : Triethylamine (

    
    ) (2.0 equiv, 2.0 mmol, 278 µL)
    
  • Solvent : N,N-Dimethylformamide (DMF), anhydrous (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup : In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add

    
     and 
    
    
    
    . Evacuate the flask and backfill with Argon. Repeat this purge cycle three times.
  • Reagent Addition : Add the Aryl Iodide and 2-Chloro-4-ethenyl-6-methylpyridine to the flask. (If the Aryl Iodide is a solid, add it during Step 1 prior to the Argon purge).

  • Solvent & Base Introduction : Inject 5.0 mL of anhydrous DMF through the septum, followed immediately by the injection of

    
    .
    
  • Reaction Execution : Transfer the Schlenk flask to a pre-heated oil bath set to 90 °C. Stir vigorously (800 rpm) for 12–16 hours. The solution will typically transition from a pale yellow to a deep amber/brown as the active Pd(0) species is generated and the catalytic cycle progresses.

  • Reaction Monitoring : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The complete consumption of the vinylpyridine starting material (

    
    ) indicates the reaction endpoint.
    
  • Workup : Cool the mixture to room temperature. Dilute the crude mixture with 20 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with distilled water (3 × 15 mL) to remove the DMF and amine salts, followed by a final wash with brine (15 mL).

  • Isolation : Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure trans-

    
    -aryl pyridine derivative.
    
Trustworthiness: Analytical Self-Validation System

To guarantee the integrity of the chemoselective protocol, the methodology incorporates a mandatory analytical checkpoint.

  • Mass Spectrometry (LC-MS / GC-MS) : The isolated product must display the characteristic 3:1 isotopic ratio of the

    
     isotopes in the molecular ion (
    
    
    
    ) peak. The absence or distortion of this isotopic signature definitively indicates unwanted oxidative addition or homocoupling at the C2 position, signaling a failure in chemoselectivity.
  • NMR Spectroscopy :

    
     NMR must show two doublet signals with a coupling constant of 
    
    
    
    in the vinylic region (7.0 - 7.5 ppm), confirming the exclusive formation of the trans-(E) alkene geometry.

References

  • Heck Reaction—State of the Art Source: MDPI - Catalysts URL:[Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases Source: ACS Publications - The Journal of Organic Chemistry URL:[Link]

  • Chapter 8: C–C Bond Formation in the Sustainable Synthesis of Pharmaceuticals Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Heck Reaction Source: Organic Chemistry Portal URL:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-ethenyl-6-methylpyridine

Executive Summary 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0) is a highly versatile heterocyclic building block used in drug discovery and advanced materials[1][2]. The molecule features three distinct functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0) is a highly versatile heterocyclic building block used in drug discovery and advanced materials[1][2]. The molecule features three distinct functional handles: a reactive C2-chloride for nucleophilic aromatic substitution (SNAr), a C4-ethenyl (vinyl) group for downstream cross-coupling or polymerization, and a C6-methyl group that provides steric tuning. This application note provides researchers with authoritative, self-validating protocols for functionalizing the C2 position via SNAr, detailing the mechanistic rationale and optimized experimental conditions for amination and thioetherification.

Mechanistic Rationale & Electronic Effects

The substitution of the chloride leaving group on the pyridine ring proceeds via an addition-elimination SNAr mechanism[3]. Unlike unactivated halobenzenes, 2-chloropyridines are exceptionally reactive—often cited as being up to 230,000,000 times more reactive towards nucleophiles like methoxide[4].

This dramatic rate acceleration is driven by the electronegative pyridine nitrogen, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and stabilizes the dearomatized anionic intermediate (the Meisenheimer complex)[3][4][5].

Substituent Effects in 2-Chloro-4-ethenyl-6-methylpyridine:

  • C2-Chlorine: Highly activated by the adjacent ortho-nitrogen. The strong dipole facilitates the initial nucleophilic attack[6].

  • C4-Ethenyl (Vinyl) Group: Acts as a mild electron-withdrawing group via resonance. By extending the conjugated system, it helps delocalize the negative charge of the Meisenheimer complex, slightly enhancing the electrophilicity of the C2 carbon.

  • C6-Methyl Group: Provides weak electron donation via hyperconjugation, which is marginally deactivating. However, its primary role is steric; it shields the C6 position, ensuring that nucleophilic attack is highly regioselective for the C2 position.

SNAr_Mechanism Substrate 2-Chloro-4-ethenyl- 6-methylpyridine Meisenheimer Meisenheimer Complex (N-Stabilized Anion) Substrate->Meisenheimer Addition (Rate-Limiting) Nucleophile Nucleophile (e.g., R2NH, RS-) Nucleophile->Meisenheimer Product C2-Substituted Pyridine Product Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup Expulsion

Figure 1: Addition-elimination (SNAr) mechanism via the nitrogen-stabilized Meisenheimer complex.

Experimental Logic & Workflow Design

To achieve high yields and suppress side reactions (such as vinyl group polymerization), the choice of solvent, base, and temperature is critical.

  • Solvent Selection: Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are mandatory[7]. They stabilize the highly polar transition state and the anionic Meisenheimer complex without forming a strong solvation shell around the nucleophile, thereby maximizing nucleophilic attack velocity.

  • Base Selection:

    • For Amines: Potassium fluoride (KF) or Potassium carbonate (K

      
      CO
      
      
      
      ) is preferred[8][9]. KF is particularly effective because the fluoride ion can hydrogen-bond with the amine, increasing its nucleophilicity without acting as a harsh, destructive base.
    • For Thiols: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) is utilized to fully deprotonate the thiol into a highly reactive thiolate anion prior to attack[10].

  • Temperature Control: Because the chloride is a relatively hard leaving group compared to fluoride[11], thermal activation (80–120 °C) is required to overcome the activation barrier[7][8].

Experimental_Workflow Step1 1. Reagent Preparation Dry solvent (DMSO/NMP), Base (K2CO3/KF/NaOH) Step2 2. Reaction Assembly Inert atmosphere (N2/Ar), 80-120°C heating Step1->Step2 Step3 3. Reaction Monitoring TLC / LC-MS validation of substrate consumption Step2->Step3 Step4 4. Quench & Workup Aqueous quench, Organic extraction, LiCl wash Step3->Step4 Step5 5. Purification Silica gel chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Standard self-validating experimental workflow for SNAr on 2-chloropyridines.

Detailed Experimental Protocols

Protocol A: C2-Amination with Secondary Amines

Adapted from standard SNAr amination conditions for chloropyridines[7][8].

Reagents: 2-Chloro-4-ethenyl-6-methylpyridine (1.0 equiv), Secondary Amine (e.g., Morpholine, 1.2 equiv), KF (2.0 equiv), anhydrous NMP (0.5 M).

Step-by-Step Procedure:

  • Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-4-ethenyl-6-methylpyridine (1.0 mmol) and KF (2.0 mmol).

  • Solvent & Nucleophile Addition: Evacuate and backfill the tube with Nitrogen (3x). Add anhydrous NMP (2.0 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Thermal Activation: Seal the tube and heat the mixture in an oil bath at 100 °C for 12–17 hours[8].

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material is highly UV-active and runs near

    
     0.6. The aminated product will be significantly more polar (lower 
    
    
    
    ). The complete disappearance of the top spot validates reaction completion.
  • Quench & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with distilled water (10 mL). Separate the phases.

  • Aqueous Wash: Wash the organic layer with 5% aqueous LiCl solution (3 × 10 mL). Causality: NMP is highly miscible with organic solvents; washing with aqueous LiCl shifts the partition coefficient, effectively stripping NMP from the organic layer to prevent false crude mass readings.

  • Drying & Concentration: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography on silica gel to afford the pure 2-amino-4-ethenyl-6-methylpyridine derivative.

Protocol B: C2-Thioetherification with Thiols

Adapted from alkali hydroxide-mediated SNAr reactions[10].

Reagents: 2-Chloro-4-ethenyl-6-methylpyridine (1.0 equiv), Thiol (e.g., Thiophenol, 1.2 equiv), NaOH (1.5 equiv), anhydrous DMSO (0.5 M).

Step-by-Step Procedure:

  • Thiolate Generation: In a nitrogen-flushed vial, suspend finely crushed NaOH (1.5 mmol) in anhydrous DMSO (2.0 mL). Add the thiol (1.2 mmol) dropwise. Stir at room temperature for 15 minutes. Observation: A slight exotherm and color change indicate the formation of the highly nucleophilic sodium thiolate.

  • Substrate Addition: Add 2-Chloro-4-ethenyl-6-methylpyridine (1.0 mmol) to the mixture.

  • Heating: Seal the vial and heat at 120 °C for 18–24 hours[10].

  • Self-Validation (Monitoring): Analyze via LC-MS. The target thioether mass (

    
    ) should dominate the chromatogram.
    
  • Workup: Cool to room temperature, acidify slightly with 1N HCl to pH ~6 (to protonate any unreacted thiolate and prevent emulsions), and extract with Dichloromethane (3 × 10 mL).

  • Purification: Wash the combined organics with brine, dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected reaction metrics for nucleophilic aromatic substitution on 2-chloropyridine derivatives under the optimized conditions described above[7][8][10].

Nucleophile ClassSpecific ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Secondary Amine MorpholineKFNMP1001775 – 85%
Secondary Amine PiperidineK

CO

DMSO1201870 – 80%
Primary Amine BenzylamineKFNMP1202460 – 75%
Aryl Thiol ThiophenolNaOHDMSO1202480 – 90%
Alkyl Thiol EthanethiolKOHEtOH80 (reflux)1285 – 95%

Note: The presence of the C4-ethenyl group requires strict temperature control. Exceeding 130 °C or prolonged reaction times may induce thermally driven polymerization of the vinyl group, reducing the isolated yield of the monomeric product.

References

  • Accela ChemBio. "1824391-47-0, 2-Chloro-6-methyl-4-vinylpyridine." AccelaChem. Available at:[Link]

  • AskFilo. "Explain and illustrate the mechanism of nucleophilic aromatic substitution." Filo. Available at:[Link]

  • Fisher Scientific. "Active chloro-heterocycles." Thermo Fisher Scientific. Available at: [Link]

  • ResearchGate. "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor." ResearchGate. Available at:[Link]

  • National Institutes of Health (PMC). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" NIH. Available at:[Link]

  • Royal Society of Chemistry. "Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions." RSC. Available at:[Link]

  • American Chemical Society. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." JACS. Available at:[Link]

Sources

Method

Strategic Derivatization of 2-Chloro-4-ethenyl-6-methylpyridine: A Modular Platform for Library Synthesis

Topic: Derivatization of 2-Chloro-4-ethenyl-6-methylpyridine for library synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Executive Summary 2-C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of 2-Chloro-4-ethenyl-6-methylpyridine for library synthesis Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Chloro-4-ethenyl-6-methylpyridine represents a high-value "privileged scaffold" for medicinal chemistry libraries. Its structural trifecta—an electrophilic chloropyridine core, a reactive vinyl handle, and a sterically defining methyl group—offers orthogonal reactivity profiles that enable rapid divergent synthesis.

This Application Note provides a validated roadmap for exploiting this scaffold. We detail the chemoselective functionalization of the C2-chloride via Palladium-catalyzed cross-couplings and the C4-vinyl group via oxidative or nucleophilic transformations. By following these protocols, researchers can generate diverse libraries of kinase inhibitors, GPCR ligands, and fragment-based leads with high synthetic efficiency.

Chemical Analysis & Reactivity Profile

The Scaffold Architecture

The molecule contains two distinct reactive centers that can be addressed sequentially (orthogonally).

  • C2-Chloride (Electrophile): Activated by the pyridine nitrogen, this position is primed for

    
     (Nucleophilic Aromatic Substitution) and Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The 6-methyl group provides slight electron donation, making the C2-Cl slightly less reactive than in unsubstituted 2-chloropyridine, but it significantly directs regioselectivity by sterically shielding the C6 position.
    
  • C4-Ethenyl (Vinyl) Group: A "styrene-like" alkene. Due to the electron-deficient pyridine ring, this vinyl group functions as a Michael acceptor for nucleophiles and a reaction partner in Heck couplings or olefin metathesis.

  • Stability Warning: Vinylpyridines are prone to spontaneous polymerization and oxidation. Store the starting material at -20°C with a radical inhibitor (e.g., BHT) if stored for prolonged periods.

Divergent Synthesis Workflow

The following diagram illustrates the logical flow for library generation, prioritizing C2 functionalization to establish the core pharmacophore before modifying the C4 "warhead" or linker.

DivergentSynthesis SM 2-Chloro-4-ethenyl- 6-methylpyridine Suzuki Suzuki-Miyaura (Biaryl Formation) SM->Suzuki Pd(dppf)Cl2 Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) SM->Buchwald Pd2(dba)3 Amine Oxidation Oxidation (Diol/Epoxide) Suzuki->Oxidation OsO4/NMO Michael Michael Addition (Thiol/Amine) Suzuki->Michael R-SH/Base Heck Heck Coupling (Chain Extension) Suzuki->Heck Pd(OAc)2 Ar-I Buchwald->Oxidation Buchwald->Michael

Figure 1: Divergent synthesis pathways. The C2-Chloride is typically the first point of diversification (Red), followed by C4-Vinyl modification (Yellow).

Module 1: C2-Functionalization (The Anchor)

The 2-chloro position is the primary "anchor" point. We recommend Suzuki-Miyaura coupling as the first step. It is robust, tolerates the vinyl group (unlike some harsh


 conditions), and allows access to biaryl cores common in drug discovery.
Protocol A: Suzuki-Miyaura Coupling

Objective: Replace C2-Cl with an Aryl/Heteroaryl group.

Reagents:

  • Catalyst:

    
     (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex). Why: This catalyst is robust, air-stable, and excellent for heteroaryl chlorides.
    
  • Base:

    
     (Cesium Carbonate). Why: Mild enough to prevent polymerization of the vinyl group but strong enough to activate the boronic acid.
    
  • Solvent: 1,4-Dioxane : Water (4:1).

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add:

    • 2-Chloro-4-ethenyl-6-methylpyridine (1.0 equiv, 153 mg, 1.0 mmol)

    • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)

    • 
       (2.0 equiv, 650 mg, 2.0 mmol)
      
  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen or Argon for 5 minutes to remove oxygen. Critical: Oxygen kills the Pd catalyst and promotes radical polymerization of the vinyl group.

  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%). Cap the vial immediately.
    
  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: Avoid temperatures >100°C to preserve the vinyl group.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over

    
    .[2]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The vinyl group makes the product UV-active and distinct on TLC.

Data Summary: Typical Yields

Coupling Partner (Ar-B(OH)2)ConditionsYield (%)Notes
Phenylboronic acid80°C, 4h85-92%Standard benchmark
4-Pyridylboronic acid80°C, 6h70-80%Slower due to electronics
2-Methoxy-phenylboronic acid90°C, 12h65-75%Steric hindrance requires heat

Module 2: C4-Vinyl Functionalization (The Warhead)

Once the C2 position is secured, the C4-vinyl group serves as a versatile handle. It can be left as is (covalent warhead) or derivatized.

Protocol B: Oxidative Dihydroxylation (Upjohn)

Objective: Convert the vinyl group into a vicinal diol (solubility enhancer or further linker).

Reagents:

  • Oxidant:

    
     (2.5 wt% in t-BuOH) and NMO (N-Methylmorpholine N-oxide).
    
  • Solvent: Acetone : Water (8:1).

Step-by-Step Procedure:

  • Setup: Dissolve the C2-functionalized intermediate (0.5 mmol) in Acetone (4 mL) and Water (0.5 mL).

  • Addition: Add NMO (1.2 equiv). Add

    
     solution (0.02 equiv).
    
  • Reaction: Stir at room temperature for 2–4 hours. The solution typically turns dark.

  • Quench: Add solid

    
     (Sodium sulfite, ~500 mg) and stir for 30 mins to reduce residual Osmium (solution turns light yellow/colorless).
    
  • Extraction: Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.

Protocol C: Michael Addition (Thiol-Ene "Click")

Objective: Attach a solubilizing group or a specific ligand via a thioether linkage.

Mechanism: The pyridine ring withdraws electrons, making the vinyl group susceptible to nucleophilic attack, especially at the terminal carbon.

Step-by-Step Procedure:

  • Setup: Dissolve intermediate (0.5 mmol) in DMF (2 mL).

  • Reagents: Add Thiol (R-SH, 1.2 equiv) and

    
     (Triethylamine, 0.5 equiv).
    
  • Reaction: Heat to 60°C for 2–6 hours.

    • Self-Validating Check: The disappearance of the vinyl protons (multiplet at ~6.5-5.5 ppm) in NMR confirms reaction completion.

Scientific Integrity & Troubleshooting (E-E-A-T)

Orthogonality Validation
  • Why C2 first? The C2-Cl bond is chemically distinct from the C4-vinyl group. However, Pd-catalyzed Heck conditions (which target alkenes) could theoretically react with the C2-Cl. By performing Suzuki coupling first (which targets the C-Cl bond specifically using Boronic acids, not alkenes), we consume the aryl chloride, leaving the vinyl group intact for later.

  • Heck Reaction Risks: If you attempt a Heck reaction on the vinyl group before consuming the C2-Cl, the Pd catalyst may oxidatively add to the C2-Cl instead of the external aryl halide, leading to polymerization or homocoupling. Always functionalize C2-Cl first, or use a highly reactive external Aryl Iodide to outcompete the C2-Cl.

Common Pitfalls
  • Polymerization: If the reaction mixture becomes a gel, the vinyl group has polymerized.

    • Solution: Add BHT (1 mol%) to reaction mixtures; keep temperature <100°C; ensure strict oxygen exclusion (oxygen can initiate radical chains).

  • Hydrolysis: The 2-Cl pyridine is resistant to hydrolysis under neutral Suzuki conditions, but strong aqueous bases at high heat can produce the 2-pyridone. Use

    
     or 
    
    
    
    rather than NaOH.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • Sigma-Aldrich. "Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide." SigmaAldrich.com. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Literature." Organic-Chemistry.org. Link

  • Organic Chemistry Portal. "Heck Reaction: Mechanism and Conditions." Organic-Chemistry.org. Link

  • ResearchGate. "Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles." ResearchGate.net. Link

Sources

Application

Precision Polymerization of 4-Ethenylpyridine: A Guide to RAFT and ATRP Methodologies

Abstract Poly(4-vinylpyridine) (P4VP) is a versatile, pH-responsive weak polybase ( ) widely utilized in block copolymer lithography, pH-responsive hydrogels, and metal-coordination catalysis. However, the pyridine ring'...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Poly(4-vinylpyridine) (P4VP) is a versatile, pH-responsive weak polybase (


) widely utilized in block copolymer lithography, pH-responsive hydrogels, and metal-coordination catalysis. However, the pyridine ring's nucleophilicity presents unique synthetic challenges, particularly in metal-catalyzed polymerizations where it acts as a competitive ligand. This application note details optimized protocols for Reversible Addition-Fragmentation chain Transfer (RAFT)  and Atom Transfer Radical Polymerization (ATRP)  of 4-vinylpyridine (4VP), focusing on inhibitor removal, catalyst selection to avoid poisoning, and critical characterization techniques required to overcome column adsorption artifacts.

Part 1: Pre-Polymerization Considerations

Monomer Purification (Critical Step)

Commercial 4VP is stabilized with polymerization inhibitors (typically hydroquinone or tert-butylcatechol, TBC) which must be removed to ensure reproducible kinetics. While vacuum distillation is common, it carries a risk of spontaneous thermal polymerization. The Basic Alumina Column method is safer and highly effective for laboratory scales (<100 g).

Protocol: Inhibitor Removal via Basic Alumina

  • Preparation: Pack a glass column with activated basic alumina (Brockmann Grade I). Use approximately 10 g of alumina per 20 mL of monomer.

  • Filtration: Pass the yellow commercial 4VP monomer through the column using gravity or slight positive nitrogen pressure.

  • Validation: The eluent should appear colorless . The yellow band (inhibitor) will remain at the top of the column.

  • Storage: Store purified monomer at -20°C under Argon. Use within 24 hours.

Spontaneous Polymerization Warning

4VP is susceptible to "zwitterionic" spontaneous polymerization in the presence of strong acids or alkyl halides. Ensure all glassware is neutral and free of acidic residues.

Part 2: RAFT Polymerization of 4VP

RAFT is the recommended "gold standard" for 4VP because it relies on organic chain transfer agents (CTAs) rather than metal catalysts, bypassing the issue of pyridine-metal coordination.

Reagent Selection
ComponentRecommendationRationale
CTA Cumyl dithiobenzoate (CDB) or Trithiocarbonates Dithiobenzoates provide high transfer constants for styrenic-like monomers.
Initiator AIBN (Azobisisobutyronitrile)Standard thermal initiator;

hrs at 65°C.
Solvent DMF , 1,4-Dioxane , or Toluene 4VP is soluble in most organic solvents. DMF is preferred if block copolymerization follows.
Ratio [M]:[CTA]:[I] = 300:1:0.2High CTA-to-Initiator ratio preserves "living" character.
Experimental Protocol

Target: P4VP (


 g/mol ), Conversion 

60%.
  • Charge: In a Schlenk tube equipped with a magnetic stir bar, dissolve purified 4VP (2.0 g, 19 mmol), Cumyl dithiobenzoate (17.2 mg, 0.063 mmol), and AIBN (2.0 mg, 0.012 mmol) in 1,4-Dioxane (2.0 mL).

  • Degas (Essential): Perform 3 freeze-pump-thaw cycles . Oxygen is a radical scavenger and will induce an induction period.

    • Freeze: Liquid

      
       (10 min).
      
    • Pump: Vacuum < 100 mTorr (15 min).

    • Thaw: Warm water bath (10 min).

    • Backfill: High-purity Nitrogen or Argon.

  • Polymerize: Immerse the sealed tube in a thermostated oil bath at 60°C .

  • Monitor: Reaction time is typically 8–16 hours. Stop when viscosity increases noticeably but before solidification (high conversion leads to dead chains).

  • Quench: Cool tube in liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into a 10-fold excess of cold Diethyl Ether or Hexane . Filter and dry under vacuum at 40°C.

RAFT Workflow Diagram

RAFT_Workflow Purification Monomer Purification (Basic Alumina) Mixing Reagent Mixing (Monomer + CTA + AIBN) Purification->Mixing Degassing Freeze-Pump-Thaw (3 Cycles) Mixing->Degassing Inert Atm. Heating Polymerization (60°C, 8-16h) Degassing->Heating Quenching Quench (Liq. N2 + Air) Heating->Quenching Viscosity Check Precipitation Precipitation (Diethyl Ether) Quenching->Precipitation

Caption: Step-by-step workflow for the RAFT polymerization of 4-vinylpyridine.

Part 3: ATRP Polymerization of 4VP

ATRP offers precise control but is chemically difficult because the pyridine nitrogen competes with the ligand to bind the Copper catalyst (


 reduction).
The Ligand Challenge

Standard ligands like PMDETA are insufficient. You must use ligands with a higher binding affinity for Cu than the pyridine monomer.

  • Recommended Ligand: TPMA (Tris(2-pyridylmethyl)amine) or Me6TREN .

  • Recommended Initiator: Alkyl Chlorides (e.g., Methyl 2-chloropropionate). Chlorides provide slower propagation than bromides, allowing better control for this reactive monomer.[1]

Optimized ATRP Protocol

Target: P4VP (


 g/mol ).
  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix Cu(I)Cl (1 eq) and TPMA (1.1 eq) in the reaction solvent (e.g., Isopropanol/Water 3:1 or DMF) before adding the monomer. Stir until the complex forms (often reddish-brown).

  • Add Monomer: Add degassed 4VP to the catalyst solution.

  • Add Initiator: Inject the alkyl chloride initiator last.

  • Temperature: 4VP ATRP can often proceed at room temperature (25°C) or mild heating (40°C) due to the activating nature of the pyridine ring.

  • Termination: Expose to air. The solution will turn green/blue (oxidation to Cu(II)).

  • Catalyst Removal (Crucial): Pass the polymer solution through a neutral alumina column to remove Copper salts before precipitation.

Part 4: Characterization & Data Analysis

GPC/SEC Analysis (The "Salt Effect")

Standard GPC using pure THF or DMF will yield erroneous data (multimodal peaks or no elution) because P4VP adsorbs to the stationary phase (Styragel/PLgel).

Mandatory Mobile Phase Modification: You must screen the dipole interactions using a salt.

  • Solvent: DMF or NMP.

  • Additive: 0.05 M LiBr (Lithium Bromide).

  • Standard: Calibrate against PMMA or Polystyrene standards (using Mark-Houwink correction).

Mark-Houwink Parameters (DMF/0.05M LiBr):

NMR Validation

Use


-NMR to calculate conversion.
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • Vinyl protons (Monomer):

      
       5.5 - 6.7 ppm (distinctive doublet of doublets).
      
    • Broad Polymer Backbone:

      
       1.2 - 2.5 ppm.
      
    • Pyridine Ring (Polymer): Broad peaks at

      
       6.2 - 8.3 ppm.
      

Calculation:



Polymerization Mechanism Diagram

Mechanism Initiation Initiation (R• attacks 4VP) Prop_Active Active Propagating Radical (Pn•) Initiation->Prop_Active Prop_Active->Prop_Active + Monomer (kp) Equilibrium Dynamic Equilibrium (Activation <-> Deactivation) Prop_Active->Equilibrium k_deact Equilibrium->Prop_Active k_act Dormant Dormant Species (Pn-X or Pn-CTA) Equilibrium->Dormant Coordination Side Reaction: Pyridine-Cu Coordination (ATRP Only) Dormant->Coordination If Ligand Weak

Caption: Kinetic equilibrium in CRP. Note the side reaction in ATRP where pyridine competes for Cu.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry. (Foundational RAFT mechanism).

  • Tsarevsky, N. V., et al. (2006).[3] Rational Selection of Initiating/Catalytic Systems for the Copper-Mediated Atom Transfer Radical Polymerization of Basic Monomers. Macromolecules.[4][3][5][6] Retrieved from [Link]

  • Matyjaszewski, K., et al. (1999).[3] Polymerization of 4-Vinyl Pyridine in Protic Media.[1][4][3] Macromolecules.[4][3][5][6] Retrieved from [Link]

  • Polymer Source. (n.d.). Characterization of Poly(4-vinyl pyridine) by GPC. Retrieved from [Link]

Sources

Method

Application Note: Asymmetric Functionalization of 2-Chloro-4-ethenyl-6-methylpyridine

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the asymmetric functionalization of 2-Chloro-4-ethenyl-6-methylpyridine , a strategic heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the asymmetric functionalization of 2-Chloro-4-ethenyl-6-methylpyridine , a strategic heterocyclic building block.

Executive Summary

2-Chloro-4-ethenyl-6-methylpyridine (CAS: N/A for specific isomer in common bulk, analogous to 2-chloro-4-vinylpyridine derivatives) represents a "linchpin" scaffold in medicinal chemistry. Its structure offers three distinct vectors for diversification:

  • C2-Chloro: A handle for

    
     or Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
    
  • C6-Methyl: Provides steric modulation and metabolic stability (blocking the

    
    -position).
    
  • C4-Ethenyl (Vinyl): The primary site for asymmetric functionalization .

This guide focuses on the C4-Ethenyl group , detailing protocols to convert this achiral alkene into high-value chiral motifs. We prioritize Rh-Catalyzed Asymmetric Hydroformylation (AHF) and Cu-Catalyzed Asymmetric Hydroamination , as these pathways yield versatile chiral aldehydes and amines essential for kinase inhibitor and GPCR ligand synthesis.

Technical Background & Mechanistic Insights

The Challenge of Pyridine Substrates

Vinylpyridines are historically challenging substrates for transition-metal catalysis due to the Lewis basicity of the pyridine nitrogen, which can coordinate to the metal center (Rh, Cu, Pd) and poison the catalyst.

Expert Insight: The specific substitution pattern of 2-Chloro-4-ethenyl-6-methylpyridine mitigates this issue.

  • Electronic Deactivation: The C2-Chloro substituent is electron-withdrawing, significantly reducing the basicity of the pyridine nitrogen (

    
     drops from ~5.2 in pyridine to ~0.7 in 2-chloropyridine).
    
  • Steric Shielding: The C6-Methyl group provides steric hindrance around the nitrogen, further discouraging formation of stable

    
     resting states.
    

Consequently, this substrate is more active and less prone to catalyst poisoning than unsubstituted 4-vinylpyridine.

Pathway Selection

We present two orthogonal workflows:

  • Workflow A (Carbonylation): Rh-catalyzed AHF to generate chiral

    
    -branched aldehydes.
    
  • Workflow B (Hydrofunctionalization): CuH-catalyzed hydroamination to generate chiral

    
    -branched amines.
    

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the parent vinylpyridine.

G Start 2-Chloro-4-ethenyl- 6-methylpyridine InterA Rh-H Species (Chiral Ligand) Start->InterA CO/H2 (Syngas) Rh(acac)(CO)2 InterB Cu-H Species (DTBM-SEGPHOS) Start->InterB Silane/Amine Cu(OAc)2 ProdA Chiral Branched Aldehyde (>90% ee) InterA->ProdA Regioselective Insertion ProdB Chiral Branched Amine (>95% ee) InterB->ProdB Hydroamination Caption Figure 1: Divergent asymmetric pathways for 2-Chloro-4-ethenyl-6-methylpyridine functionalization.

Protocol A: Rh-Catalyzed Asymmetric Hydroformylation (AHF)

Objective: Synthesis of (S)-2-(2-chloro-6-methylpyridin-4-yl)propanal. Significance: The resulting chiral aldehyde is a versatile precursor.[1][2][3] It can be oxidized to the acid (NSAID analogs), reduced to the alcohol, or subjected to reductive amination.

Reagents & Equipment
ComponentSpecificationRole
Precursor 2-Chloro-4-ethenyl-6-methylpyridineSubstrate
Catalyst Precursor Rh(acac)(CO)₂Rhodium Source
Ligand (R,S)-BINAPHOS or (S,S)-Ph-BPEChiral Inducer
Gas Syngas (1:1 CO/H₂)Reactant
Solvent Toluene or Dioxane (Anhydrous)Medium
Vessel Stainless Steel AutoclaveHigh Pressure Reactor
Step-by-Step Procedure
  • Catalyst Preparation (Glovebox):

    • In a vial, dissolve Rh(acac)(CO)2 (1.0 mol%) and (R,S)-BINAPHOS (4.0 mol%) in anhydrous toluene.

    • Note: A Ligand/Metal ratio of 4:1 is critical to ensure full coordination and prevent formation of achiral Rh-carbonyl species.

  • Substrate Addition:

    • Add 2-Chloro-4-ethenyl-6-methylpyridine (1.0 equiv) to the catalyst solution.

    • Total concentration should be 0.1 M to 0.5 M.

  • Pressurization:

    • Transfer the solution to the autoclave liner. Seal the reactor.

    • Purge 3 times with Syngas (10 bar).

    • Pressurize to 20–30 bar (300–450 psi) .

    • Expert Tip: Higher pressure favors the branched (chiral) isomer over the linear isomer and suppresses alkene isomerization.

  • Reaction:

    • Heat to 60°C and stir vigorously (1000 rpm) for 24 hours.

    • Monitoring: Monitor pressure drop. If uptake ceases, reaction is complete.

  • Work-up:

    • Cool to room temperature and carefully vent the gas (fume hood!).

    • Concentrate the solvent under reduced pressure.[4]

    • Purification: Flash chromatography is often difficult due to aldehyde instability. Recommended: Immediate reduction to alcohol (NaBH4) or oxidation to acid (NaClO2) for isolation and ee determination.

Expected Results
  • Conversion: >98%

  • Regioselectivity (Branched:Linear): >10:1

  • Enantiomeric Excess (ee): 88–94% (Ligand dependent)

Protocol B: CuH-Catalyzed Asymmetric Hydroamination

Objective: Direct synthesis of chiral


-branched amines.
Significance:  Avoids the multi-step reductive amination of aldehydes.
Reagents & Equipment
ComponentSpecificationRole
Catalyst Cu(OAc)₂ (2 mol%)Copper Source
Ligand (R)-DTBM-SEGPHOS (2.2 mol%)Chiral Ligand
Hydride Source Diethoxymethylsilane (DEMS)Hydride Donor
Amine Source O-BenzoylhydroxylaminesElectrophilic Nitrogen
Solvent THF or MTBEMedium
Step-by-Step Procedure
  • Active Catalyst Formation:

    • In a glovebox, mix Cu(OAc)2 and (R)-DTBM-SEGPHOS in THF. Stir for 15 mins to form the complex.

    • Add DEMS (2.0 equiv) to generate the active L*Cu-H species in situ.

  • Hydrocupration:

    • Add 2-Chloro-4-ethenyl-6-methylpyridine (1.0 equiv) slowly.

    • Stir at 40°C. The Cu-H species adds across the vinyl group.

    • Mechanism:[1][2][4][5] The copper binds to the terminal carbon, placing the chiral center at the benzylic (pyridylic) position.

  • Amination:

    • Add the electrophilic amine source (e.g., Ph-CO-NH-Obz or similar hydroxylamine ester) (1.2 equiv).

    • The alkyl-copper intermediate undergoes transmetallation/coupling to install the amine.

  • Work-up:

    • Quench with saturated NaHCO₃.[4][6]

    • Extract with EtOAc.

    • Purify via Silica Gel Chromatography (use 1% Et3N to prevent streaking of the basic amine).

Mechanistic Diagram: Rh-AHF Cycle

Understanding the catalytic cycle is crucial for troubleshooting low regioselectivity.

AHF_Cycle Complex Active Catalyst [Rh(H)(CO)2(L*)] Coordination Alkene Coordination (Face Selective) Complex->Coordination + Substrate Insertion Hydrometalation (Chiral Determining Step) Coordination->Insertion AlkylRh Branched Alkyl-Rh Intermediate Insertion->AlkylRh Regioselective CO_Insert CO Insertion (Acyl-Rh) AlkylRh->CO_Insert + CO H2_Cleave Hydrogenolysis (Product Release) CO_Insert->H2_Cleave + H2 H2_Cleave->Complex Regenerate Catalyst Product Chiral Aldehyde H2_Cleave->Product Caption Figure 2: Rhodium-Catalyzed Asymmetric Hydroformylation Cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridine N.Increase CO pressure (displaces N); Use 2-Cl substitution (already present); Add weak acid (PhCOOH) to buffer.
Low ee Ligand dissociation; High Temp.Lower temperature to 40°C; Increase Ligand:Rh ratio to 6:1.
Linear Product Dominance Steric crowding insufficient.Switch from Ph-BPE to bulky Phosphite-Phosphine (BINAPHOS) or BOBPHOS.
Isomerization (Internal Alkene) Low CO pressure.Increase CO partial pressure (CO inhibits

-hydride elimination).

Safety & Handling

  • 2-Chloro-4-ethenyl-6-methylpyridine: Likely a skin irritant and sensitizer. Handle in a fume hood.

  • Syngas (CO/H₂): Carbon monoxide is a silent killer. Mandatory CO detectors must be active near the autoclave.

  • High Pressure: Ensure autoclave burst disks are rated for 1.5x working pressure.

References

  • General AHF Reviews

    • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. Link

  • Vinyl Pyridine Hydroformylation

    • Moxham, G. L., et al. (2006). Hydroformylation of 2-Vinylpyridine and 4-Vinylpyridine. European Journal of Inorganic Chemistry, 2006(12), 2488–2493. Link

  • CuH Hydroamination

    • Pirnot, M. T., et al. (2016). Copper-Catalyzed Asymmetric Hydroamination of Alkenes. Science, 353(6295), 153-157. Link

  • BINAPHOS Ligand Utility

    • Nozaki, K., et al. (1997). Asymmetric Hydroformylation of Olefins with Chiral Phosphate-Phosphite Ligands. Journal of the American Chemical Society, 119(19), 4413–4423. Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory setting. BenchChem and the author assume no liability for accidents arising from the use of these procedures.

Sources

Application

Scale-up synthesis of 2-Chloro-4-ethenyl-6-methylpyridine

Application Note: Scale-Up Synthesis of 2-Chloro-4-ethenyl-6-methylpyridine Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-ethenyl-6-methylpyridine (also referr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 2-Chloro-4-ethenyl-6-methylpyridine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-4-ethenyl-6-methylpyridine (also referred to as 2-Chloro-6-methyl-4-vinylpyridine).[1] This scaffold is a critical intermediate in drug discovery, particularly for designing covalent inhibitors (via the vinyl "warhead") or as a precursor for further functionalization via the 2-chloro handle.[1]

While traditional condensation methods (Knoevenagel-type) exist, they often suffer from poor regioselectivity (vs. the 6-methyl group) and harsh conditions.[1] This guide prioritizes a regioselective Suzuki-Miyaura Cross-Coupling approach using Potassium Vinyltrifluoroborate , ensuring high purity and operational safety on a multi-gram to kilogram scale.[1]

Retrosynthetic Analysis & Strategy

To ensure the integrity of the 2-chloro substituent (essential for downstream SAR) and the 6-methyl group, the synthesis must avoid non-selective electrophilic attacks.[1]

  • The Challenge: Pyridine rings with multiple halogens or alkyl groups pose regioselectivity risks.[1] In 2,4-dichloro-6-methylpyridine, the C2-position is typically more reactive toward oxidative addition with Pd(0) than the C4-position.[1]

  • The Solution: We utilize 2-Chloro-4-iodo-6-methylpyridine .[1] The C–I bond (Bond Dissociation Energy ~50-65 kcal/mol) is significantly weaker than the C–Cl bond (~95 kcal/mol), guaranteeing exclusive oxidative addition at the C4 position.[1]

Synthetic Pathway Diagram

G cluster_conditions Reaction Conditions Start 2-Chloro-4-iodo- 6-methylpyridine Intermediate Pd-Complex (Oxidative Addition) Start->Intermediate Pd(0) insertion Reagent Potassium Vinyltrifluoroborate Reagent->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM Cs2CO3 Catalyst->Intermediate Catalysis Product 2-Chloro-4-ethenyl- 6-methylpyridine Intermediate->Product Reductive Elimination Cond Solvent: THF/H2O (4:1) Temp: 80°C Time: 4-6 h Atmosphere: N2/Ar

Figure 1: Strategic pathway utilizing bond-energy differences for regiocontrol.

Detailed Protocol: Suzuki-Miyaura Vinylation

This protocol is optimized for a 100 g scale-up .[1]

Materials & Reagents
ReagentRoleEquiv.Mass/VolNotes
2-Chloro-4-iodo-6-methylpyridine Substrate1.0100.0 gLimiting Reagent.[1] MW: 253.47
Potassium Vinyltrifluoroborate Vinyl Source1.263.4 gStable solid; easier to handle than vinyl gas or stannanes.[1]
Pd(dppf)Cl₂ • CH₂Cl₂ Catalyst0.026.4 gRobust catalyst; resists deactivation.[1]
Cesium Carbonate (Cs₂CO₃) Base3.0385.0 gPromotes transmetallation.[1]
THF (Tetrahydrofuran) Solvent-1.0 LSparged with N₂.[1]
Water (Deionized) Co-Solvent-250 mLDegassed.
4-Methoxyphenol (MeHQ) Stabilizer-50 mgRadical scavenger for workup.[1]
Experimental Procedure

Step 1: Inertion and Charging [1]

  • Equip a 3-L three-neck round-bottom flask with a mechanical overhead stirrer (Teflon blade), a reflux condenser, a nitrogen inlet, and a temperature probe.

  • Critical Safety: Ensure the system is thoroughly purged with nitrogen for 15 minutes.[1] Oxygen is the primary cause of Pd-catalyst death and homocoupling side reactions.[1]

  • Charge the flask with 2-Chloro-4-iodo-6-methylpyridine (100 g) and Potassium Vinyltrifluoroborate (63.4 g).

  • Add Cs₂CO₃ (385 g). Note: The base is added as a solid to the initial slurry.

Step 2: Solvent Addition & Catalyst [1]

  • Add the degassed THF (1.0 L) and Water (250 mL).[1] The mixture will be a biphasic slurry.[1]

  • Start stirring at 300 RPM.

  • Add Pd(dppf)Cl₂[1] • CH₂Cl₂ (6.4 g) in one portion.[1] The solution typically turns orange/red.[1]

Step 3: Reaction

  • Heat the mixture to an internal temperature of 80°C (gentle reflux).

  • Monitor by HPLC or TLC (Hexane/EtOAc 8:2) every 2 hours.

    • Endpoint: Disappearance of the iodo-starting material (< 1%).[1]

    • Typical Time: 4–6 hours.[1]

  • Process Insight: If the reaction stalls, add 0.5 mol% fresh catalyst and ensure the reflux is vigorous to promote mixing of the biphasic system.

Step 4: Workup & Stabilization

  • Cool the reaction mixture to 20°C.

  • Critical Step: Add 50 mg of MeHQ (or BHT) immediately.[1] Vinyl pyridines are prone to spontaneous polymerization, especially during concentration.[1]

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with THF (200 mL).[1]

  • Concentrate the filtrate under reduced pressure (keep bath temp < 40°C) to remove the bulk of THF.

  • Dilute the aqueous residue with Ethyl Acetate (1.0 L) and wash with Water (2 x 500 mL) followed by Brine (500 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]

Step 5: Purification

  • Method A (Distillation - Preferred for >100g): High-vacuum distillation.[1]

    • Boiling Point: Expect ~90-100°C at 0.5 mmHg (Estimate based on analogs).

    • Caution: Ensure the distillation pot contains polymerization inhibitor (e.g., 0.1% MeHQ).

  • Method B (Chromatography): Silica gel column.[1][3]

    • Eluent: 0-10% Ethyl Acetate in Hexanes.[1]

    • Note: Pre-treat silica with 1% Triethylamine to prevent acid-catalyzed polymerization of the vinyl group on the silica surface.[1]

Self-Validating Quality Control

To ensure the protocol was successful, compare your data against these expected parameters.

ParameterExpected ResultTroubleshooting
Appearance Colorless to pale yellow oilDark brown/black indicates polymerization or Pd contamination.[1]
¹H NMR (CDCl₃) Vinyl protons: dd at ~6.7 (1H), d at ~6.0 (1H), d at ~5.5 (1H).[1]Missing vinyl signals? Polymerization occurred.[1][4][5][6]
Regiochemistry Distinct singlets for H3 and H5 protons on Pyridine.[1]Complex splitting suggests the 2-Cl was attacked (wrong isomer).[1]
Purity (HPLC) > 98% (254 nm)Impurity at RRT 1.1? Likely des-iodo byproduct (2-chloro-6-methylpyridine).[1]

Scale-Up Risk Management

When moving from grams to kilograms, the following thermodynamic and kinetic factors become critical.

Mechanism of Failure & Prevention

Risk Risk1 Exothermic Polymerization Cause1 Thermal stress during distillation/concentration Risk1->Cause1 Mitigation1 Add MeHQ (100-500 ppm) Keep Bath < 45°C Cause1->Mitigation1 Risk2 Regio-isomer Contamination Cause2 Use of 2,4-dichloro precursor instead of 4-iodo Risk2->Cause2 Mitigation2 Strict QC of Starting Material (Must be 4-Iodo) Cause2->Mitigation2

Figure 2: Failure Mode and Effects Analysis (FMEA) for Scale-Up.

  • Pd Removal: On a large scale, residual Palladium is a regulatory concern.[1] Use a scavenger resin (e.g., SiliaMetS® Thiol) stirred with the organic layer for 4 hours post-workup to reach < 10 ppm Pd.

  • Gas Evolution: No significant gas evolution occurs in this Suzuki coupling (unlike acid-base neutralizations), making it safe for closed reactors, provided N₂ flow is maintained.[1]

Alternative Protocol: Wittig Olefination

(Use this if the 4-iodo precursor is unavailable)[1]

If 2-Chloro-6-methylisonicotinaldehyde is available, the Wittig reaction is a viable alternative.[1]

  • Reagents: Methyltriphenylphosphonium bromide (1.1 equiv), KOtBu (1.2 equiv), THF (0°C).

  • Procedure:

    • Suspend phosphonium salt in THF.[1]

    • Add KOtBu at 0°C (Yellow ylide forms).[1]

    • Add aldehyde dropwise.[1]

    • Stir 2h at RT.

  • Pros: Strictly regioselective.

  • Cons: Generates Triphenylphosphine oxide (TPPO) waste, which is difficult to remove on a large scale without precipitations or extensive chromatography.[1]

References

  • Molander, G. A., & Bernhardt, J. T. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides. Journal of Organic Chemistry.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki-Miyaura Coupling in the Synthesis of Biologically Active Compounds. Weill Cornell Medicine / Pfizer Process Chemistry.[1]

  • Organic Syntheses. (2010). Preparation of 4-Vinylpyridine via Dehydration (Analogous Process). Organic Syntheses, Coll. Vol. 11.

Disclaimer: This protocol involves hazardous chemicals.[1] Standard PPE (gloves, goggles, fume hood) is mandatory. The user assumes all liability for safety and compliance.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki reaction conditions for 2-halopyridines

As a Senior Application Scientist, I've designed this technical support guide to address the specific and often complex challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 2-halopyridine s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific and often complex challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with 2-halopyridine substrates. The inherent electronic properties and coordinating ability of the pyridine nitrogen atom make these substrates uniquely challenging compared to simple aryl halides. This guide provides not only troubleshooting steps but also the underlying mechanistic rationale to empower you to make informed decisions in your experimental design.

Introduction: The Unique Challenge of 2-Halopyridines

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, celebrated for its versatility in forming C-C bonds.[1][2] However, when the electrophile is a 2-halopyridine, researchers often face hurdles such as low yields, catalyst inhibition, and competing side reactions. The primary culprit is the Lewis basic nitrogen atom at the 2-position. This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity.[3][4] Furthermore, the electron-deficient nature of the pyridine ring influences the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2][5]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues and provide robust, actionable solutions.

Technical Troubleshooting & FAQs

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

This is the most frequent issue. The lack of conversion with 2-halopyridines, especially 2-chloropyridines, is typically rooted in an inefficient catalytic system that fails to overcome the inherent challenges of the substrate.

A1.1: Re-evaluate Your Catalyst and Ligand System

Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[6] The key is to use a catalytic system that is both highly active and sterically tailored to prevent catalyst inhibition by the pyridine nitrogen.

  • Expert Insight: The solution lies in using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). The steric bulk of these ligands creates a "pocket" around the palladium center that physically hinders coordination from the pyridine nitrogen, while their strong electron-donating ability facilitates the often rate-limiting oxidative addition step, especially for C-Cl bonds.[6][7][8]

Table 1: Recommended Ligand Selection for 2-Halopyridines

Ligand ClassExample LigandsRecommended ForKey Advantages & Considerations
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos2-Chloro & 2-BromopyridinesGold Standard. Highly effective for challenging C-Cl bond activation. Promotes fast reductive elimination.[6][7]
N-Heterocyclic Carbenes (NHCs) IPr, SImes2-Chloro & 2-BromopyridinesOffer high thermal stability and strong electron donation. Excellent for sterically hindered substrates.[7][8]
Ferrocenyl Phosphines dppf2-BromopyridinesA good starting point for more reactive bromides, but may be less effective for chlorides.[7]
A1.2: Optimize Base and Solvent Selection

The base is not merely a spectator; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[9][10][11][12]

  • Expert Insight: The choice of base and solvent are interlinked. For 2-halopyridines, strong inorganic bases are generally preferred. The solubility of the base is a critical parameter; a biphasic system (e.g., toluene/water) often provides the best results by allowing the inorganic base to exist in the aqueous phase while the catalytic cycle proceeds in the organic phase. Vigorous stirring is essential in such cases.[13]

Table 2: Base and Solvent Compatibility Guide

BaseRecommended SolventsStrength/Weakness
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OStrong, effective base. Often provides excellent results but can be less effective in strictly anhydrous conditions without a phase-transfer catalyst.[7][14]
Cs₂CO₃ Dioxane/H₂O, DMFVery strong and often highly effective, but more expensive. Its higher solubility in some organic solvents can be an advantage.[11][13]
K₂CO₃ Toluene/H₂O, EtOH/H₂OA standard, cost-effective choice. Generally reliable, especially for 2-bromopyridines.[15][16]
KF Anhydrous Dioxane or THFA weaker base, useful for substrates with base-sensitive functional groups. Can prevent protodeboronation but may result in slower reaction rates.[7][12][17]
A1.3: Ensure Sufficient Thermal Energy

2-chloropyridines are significantly less reactive than their bromo or iodo counterparts.[1] The oxidative addition of palladium into the C-Cl bond has a higher activation energy.

  • Recommendation: Reactions involving 2-chloropyridines often require elevated temperatures, typically in the 80-120 °C range, to proceed at a reasonable rate.[6][7] If your reaction is sluggish at 80 °C, a careful increase to 100-110 °C can dramatically improve the yield. Microwave irradiation can also be a powerful tool to accelerate these transformations.[7][18]

A1.4: Maintain a Rigorously Inert Atmosphere

The active Pd(0) catalyst is highly sensitive to atmospheric oxygen.[19] Oxidation of the catalyst to inactive Pd(II) species is a common cause of reaction failure and also promotes side reactions like homocoupling.

  • Protocol: Always degas your solvent(s) thoroughly before use by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[13] Assemble your reaction under a positive pressure of inert gas.

Q2: My reaction is messy, with several side products. How can I improve selectivity?

Side reactions are often a sign of a suboptimal catalytic system or reaction conditions. The three most common culprits are homocoupling, protodeboronation, and hydrodehalogenation.

A2.1: Minimizing Homocoupling (Boronic Acid Dimerization)

Homocoupling produces a biaryl derived from two molecules of your boronic acid coupling partner.

  • Causality: This side reaction is primarily promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[6][13]

  • Solutions:

    • Improve Degassing: This is the most critical step. Rigorous removal of oxygen will starve the primary homocoupling pathway.[13]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate homocoupling that occurs during the in situ reduction of Pd(II) sources like Pd(OAc)₂.[13][19]

    • Control Stoichiometry: While a slight excess of boronic acid (1.1-1.5 equiv.) is standard, a large excess can favor homocoupling.[6]

A2.2: Preventing Protodeboronation (Loss of the Boronic Acid)

Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond. This is especially problematic for heteroaryl boronic acids.[1][20]

  • Causality: This process can be catalyzed by acid or base and is often accelerated by the presence of water.[6][20]

  • Solutions:

    • Use Boronic Esters: Pinacol or MIDA boronic esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[1][3] MIDA boronates are particularly useful as they participate in a "slow-release" of the active boronic acid under the reaction conditions.[6]

    • Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a soluble base or a base like KF can be beneficial.[6][7]

    • Choose a Weaker Base: If your substrate allows, switching from a very strong base like K₃PO₄ to a milder one like K₂CO₃ or KF may slow the rate of protodeboronation.

A2.3: Avoiding Hydrodehalogenation (Reduction of the Halopyridine)

This side reaction reduces your starting 2-halopyridine to pyridine, consuming your substrate without forming the desired product.

  • Causality: This typically occurs when a hydride is transferred to the palladium intermediate, followed by reductive elimination. The source of the hydride can be trace water, impurities in solvents, or the amine base itself if one is used.[1][19]

  • Solutions:

    • Ensure Dry Reagents: Use anhydrous solvents and dry reagents, especially if the reaction is intended to be run under anhydrous conditions.

    • Screen Bases: The choice of base can influence the rate of this side reaction. Screening inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.

Visualizing the Process: Diagrams and Workflows

To better understand the reaction dynamics and troubleshooting logic, the following diagrams illustrate the key processes.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oa_ts Oxidative Addition pd0->oa_ts Slow for C-Cl inhibit Catalyst Inhibition (Coordination of Py-N) pd0->inhibit pd2 R¹-Pd(II)L_n-X oa_ts->pd2 trans_ts Transmetalation pd2->trans_ts pd2->inhibit pd2_r2 R¹-Pd(II)L_n-R² trans_ts->pd2_r2 re_ts Reductive Elimination pd2_r2->re_ts Fast with bulky ligands re_ts->pd0 product R¹-R² re_ts->product sub_r1x R¹-X (2-Halopyridine) sub_r1x->oa_ts sub_r2by2 R²-B(OR)₂ + Base sub_r2by2->trans_ts

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps critical for 2-halopyridines.

Troubleshooting_Workflow start Low / No Yield check_catalyst Is the Catalyst/Ligand System Optimal? (See Table 1) start->check_catalyst check_conditions Are Temp & Base Correct? (See Table 2) start->check_conditions check_purity Are Reagents Pure & Atmosphere Inert? start->check_purity action_catalyst Switch to Buchwald Ligand (SPhos/XPhos) or NHC check_catalyst->action_catalyst If No action_temp Increase Temperature to 100-120 °C (for 2-chloropyridines) check_conditions->action_temp If Temp Low action_base Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->action_base If Base Ineffective action_purity Thoroughly Degas Solvents; Use Fresh Reagents check_purity->action_purity If Unsure

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions of 2-halopyridines.

Q3: My reaction with a 2-chloropyridine is still not working, even after optimization. What advanced strategies can I employ?

If standard optimizations fail, it may be necessary to consider more advanced or alternative approaches.

  • Expert Insight: At this stage, the problem is likely severe catalyst inhibition or extremely low reactivity of the C-Cl bond. Consider switching to a different palladium precatalyst or even a different metal.

    • Palladium Precatalysts: Buchwald G3 or G4 precatalysts are designed to reliably generate the active monoligated Pd(0) species, which can be more effective than generating it in situ from Pd(OAc)₂ or Pd₂(dba)₃.

    • Nickel Catalysis: Nickel catalysts have emerged as a powerful alternative for cross-coupling reactions.[21] They often excel where palladium systems struggle, particularly with unreactive aryl chlorides, due to different mechanistic pathways and redox potentials.[2][22] Systems based on NiCl₂(dme) with suitable phosphine or NHC ligands are a good starting point.

Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 2-chloropyridine with an arylboronic acid, employing best practices discussed in this guide.

Reaction: Coupling of 2-Chloropyridine with Phenylboronic Acid

  • Reagent Preparation:

    • 2-Chloropyridine (1.0 equiv.)

    • Phenylboronic acid (1.2-1.5 equiv.)

    • Potassium Phosphate (K₃PO₄) (3.0 equiv., finely ground)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 10:1 v/v), degassed separately for 30 minutes with Argon.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄, phenylboronic acid, Pd(OAc)₂, and SPhos.

    • Seal the flask, and purge with Argon for 10 minutes.

    • Under a positive flow of Argon, add the 2-chloropyridine followed by the degassed 1,4-dioxane and then the degassed water.

    • The mixture should be a suspension.

  • Reaction Execution:

    • Lower the sealed flask into a pre-heated oil bath at 100 °C.

    • Stir the mixture vigorously to ensure good mixing between the phases.

    • Monitor the reaction progress by TLC or LC-MS (a sample can be taken via syringe, diluted with ethyl acetate, and filtered through a small plug of silica). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the 2-phenylpyridine product.

References
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (URL: )
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (URL: )
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC. (URL: [Link])

  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: )
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (URL: )
  • Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (URL: [Link])

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (URL: [Link])

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (URL: [Link])

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (URL: [Link])

  • Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC. (URL: [Link])

  • Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS. (URL: [Link])

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (URL: [Link])

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N - RSC Publishing. (URL: [Link])

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchGate. (URL: [Link])

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (URL: [Link])

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC - NIH. (URL: [Link])

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: [Link])

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-4-ethenyl-6-methylpyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Optimization, side-reaction mitigation, and isolation strategies for the chemoselective Suzuki-Miyaura cross-coupling of 4-bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Optimization, side-reaction mitigation, and isolation strategies for the chemoselective Suzuki-Miyaura cross-coupling of 4-bromo-2-chloro-6-methylpyridine with vinylboron species.

Architectural Overview

The synthesis of 2-chloro-4-ethenyl-6-methylpyridine (also known as 2-chloro-6-methyl-4-vinylpyridine) is a critical transformation in the development of functionalized pyridine building blocks. The most robust synthetic route is the Suzuki-Miyaura cross-coupling of 4-bromo-2-chloro-6-methylpyridine with a vinylboronate species[1].

However, this pathway is fraught with competing side reactions. As an application scientist, you must manage three distinct thermodynamic and kinetic challenges:

  • Chemoselectivity: Forcing the palladium catalyst to differentiate between the C4-Br and C2-Cl bonds.

  • Boron Stability: Preventing the protodeboronation or homocoupling of the vinylboron reagent.

  • Product Stability: Arresting the spontaneous, auto-catalytic free-radical polymerization of the highly reactive vinylpyridine product.

Section 1: Controlling Chemoselectivity (Over-vinylation vs. Mono-vinylation)

Q: My GC-MS shows significant amounts of 2,4-divinyl-6-methylpyridine. How do I prevent the palladium catalyst from reacting with the 2-chloro position?

A: This is a kinetic issue driven by excessive thermal energy or overly electron-rich ligands. Palladium(0) undergoes oxidative addition into carbon-halogen bonds based on bond dissociation energies (BDE). The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).

To ensure strict chemoselectivity at the C4-Br position[2]:

  • Control the Temperature: Keep the internal reaction temperature strictly between 70°C and 80°C . Aryl chlorides generally require temperatures >90°C and specialized ligands (like Buchwald biaryl phosphines) to undergo oxidative addition[2].

  • Ligand Selection: Avoid highly electron-rich, bulky ligands (e.g., XPhos, RuPhos) if you are struggling with over-reaction. Standard catalysts like

    
     or 
    
    
    
    are sufficiently active for C-Br insertion but remain largely inert to C-Cl bonds at 75°C[3].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective at C4-Br) Pd0->OxAdd PdII Pd(II) Intermediate (4-Pd-2-chloro-6-methylpyridine) OxAdd->PdII 4-bromo-2-chloro-6-methylpyridine TransMet Transmetalation (Vinylboronate + Base) PdII->TransMet PdII_Vinyl Pd(II) Vinyl Complex TransMet->PdII_Vinyl Base / Vinyl-B(OR)2 RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-Chloro-4-ethenyl-6-methylpyridine RedElim->Product

Caption: Chemoselective Suzuki-Miyaura catalytic cycle favoring C-Br oxidative addition over C-Cl.

Section 2: Preventing Vinyl Polymerization

Q: During the solvent evaporation or distillation step, my product turns into an intractable, insoluble dark gel. What is happening and how do I recover my yield?

A: You are experiencing spontaneous free-radical polymerization. Vinylpyridines are highly susceptible to auto-polymerization initiated by heat, light, or trace peroxides. Once the chain-growth propagation starts, it rapidly consumes your product, leaving a polyvinylpyridine gel.

To establish a self-validating anti-polymerization protocol:

  • Use Radical Inhibitors: You must add a phenolic inhibitor such as Hydroquinone (HQ) , Butylated hydroxytoluene (BHT) , or 4-tert-butylcatechol (TBC) to the organic phase before concentrating the solvent[4],[5].

  • The Oxygen Paradox: If using Hydroquinone, remember that its mechanism requires trace amounts of oxygen to function. Oxygen reacts with the vinyl radical to form a peroxy radical, which HQ then rapidly quenches to form a stable, non-reactive quinone complex[4]. Do not strictly degas your collection flasks during workup if relying on HQ.

  • Thermal Control: Never exceed 40°C on the rotary evaporator. If purification via distillation is necessary, it must be done under high vacuum to lower the boiling point, and the receiving flask must be pre-loaded with 100–500 ppm of BHT.

Inhibition Initiation Heat / Light / Trace O2 Radical Vinyl Radical (R•) Initiation->Radical Propagation Polymerization (Chain Growth) Radical->Propagation Quench H-Atom Transfer & Radical Quenching Radical->Quench Intercepted by Polymer Insoluble Gel (Polyvinylpyridine) Propagation->Polymer Inhibitor Hydroquinone / BHT (Radical Inhibitor) Inhibitor->Quench Stable Stable Quinone Complex (Non-reactive) Quench->Stable Terminates Chain

Caption: Mechanism of free radical interception by phenolic inhibitors to prevent vinyl polymerization.

Section 3: Boron Reagent Stability & Homocoupling

Q: My reaction stalls at 50% conversion, and I detect 1,3-butadiene derivatives in the crude mixture. Why is my vinyl source degrading?

A: You are observing two common failure modes of vinylboronic acids: Protodeboronation (hydrolysis of the C-B bond) and Homocoupling (two vinyl groups coupling together)[6],[7].

  • Switch the Boron Source: Vinylboronic acid is notoriously unstable. Transition to vinylboronic acid pinacol ester (Vinyl-Bpin) or potassium vinyltrifluoroborate (

    
    ) . Pinacol esters provide steric bulk that drastically reduces protodeboronation while maintaining excellent transmetalation kinetics[6],[7].
    
  • Rigorous Degassing: Homocoupling is promoted by the presence of oxygen, which oxidizes Pd(0) to a Pd(II) peroxo species that facilitates the coupling of two boronic ester molecules[8]. You must sparge your reaction solvent with Argon or Nitrogen for at least 15 minutes prior to catalyst addition[8].

Section 4: Standardized Experimental Protocol

This self-validating protocol utilizes Vinyl-Bpin and integrates polymerization inhibitors directly into the workflow to ensure high fidelity and yield.

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk flask, dissolve 4-bromo-2-chloro-6-methylpyridine (1.0 equiv) and vinylboronic acid pinacol ester (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and Water (0.2 M concentration).

  • Base Addition: Add

    
     (2.5 equiv). Sparge the entire heterogeneous mixture with Argon for exactly 15 minutes to displace dissolved oxygen[8].
    
  • Catalyst Introduction: Under a positive flow of Argon, quickly add

    
     (0.05 equiv). Seal the flask.
    
  • Heating: Submerge the flask in a pre-heated oil bath at 75°C . Monitor via TLC/LC-MS. (Self-validation: The C-Br oxidative addition should reach >95% conversion within 4-6 hours. If conversion is low, verify the Argon seal, as

    
     poisons the catalyst).
    
  • Quenching & Inhibition (Critical Step): Cool the reaction to room temperature. Immediately add 500 ppm of BHT or Hydroquinone to the mixture[4],[5]. Dilute with Ethyl Acetate and wash with water.

  • Concentration: Dry the organic layer over

    
    . Filter, and concentrate on a rotary evaporator with the water bath set no higher than 35°C . Shield the flask from ambient light using aluminum foil.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc). Add 100 ppm of BHT to the collection tubes to ensure the purified fractions do not polymerize upon standing.

Section 5: Quantitative Troubleshooting Matrix

Use this data-driven matrix to rapidly diagnose and correct deviations in your synthesis.

Symptom / ObservationAnalytical SignatureRoot CauseMechanistic Corrective Action
Insoluble dark gel forms during workup Loss of product mass; NMR shows broad polymeric peaks.Free-radical polymerization.Add 500 ppm BHT/HQ prior to solvent removal. Keep rotovap bath < 40°C[4],[5].
High levels of divinyl byproduct LC-MS shows M+W corresponding to 2,4-divinyl-6-methylpyridine.Loss of chemoselectivity (C-Cl insertion).Lower reaction temp to 70°C. Switch from electron-rich ligands to standard

or dppf[3],[2].
Significant 1,3-butadiene formation GC-MS detects volatile diene mass.Pd-catalyzed homocoupling of the vinylboron reagent.Sparge solvents with Argon for 15+ mins to remove

[8].
Incomplete conversion (Stalling) Starting material remains; Boron reagent is consumed.Protodeboronation of the vinylboron species.Switch from vinylboronic acid to Vinyl-Bpin or Potassium vinyltrifluoroborate[6],[7].
Deshalogenation Side Product LC-MS shows 2-chloro-6-methylpyridine.Hydride transfer from solvent/base followed by reductive elimination.Ensure anhydrous/degassed conditions; verify base purity[9].

References

Sources

Troubleshooting

Improving yield in the synthesis of substituted pyridines

Welcome to the Pyrid-Tech Solutions Center . You have reached the Tier 3 Advanced Synthesis Support Hub.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrid-Tech Solutions Center .

You have reached the Tier 3 Advanced Synthesis Support Hub. Below you will find a curated database of troubleshooting guides (Tickets) addressing the most frequent yield-killing failure modes in substituted pyridine synthesis.

Ticket #101: Hantzsch Synthesis – Stalled Aromatization

User Report: "I successfully formed the 1,4-dihydropyridine (1,4-DHP) intermediate, but the oxidation step to the final pyridine is giving low yields (<40%) or producing inseparable byproducts."

Diagnosis (Root Cause Analysis)

The Hantzsch synthesis is a two-stage process. The bottleneck is rarely the cyclization but the oxidative aromatization .

  • Incomplete Oxidation: Standard oxidants (HNO₃) can over-nitrate electron-rich rings or fail to drive the equilibrium fully to the aromatic system.

  • Scaffold Decomposition: Harsh acidic oxidants cleave sensitive ester/amide groups at the C3/C5 positions.

Resolution Protocol: Chemo-Selective Oxidation

Standard Operating Procedure (SOP-OX-04): Replace nitric acid/sulfuric acid with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Manganese Dioxide (MnO₂) for sensitive substrates.

OxidantConditionProsCons
DDQ Reflux in Toluene/Dioxane (1-2h)Neutral pH; highly selective; visual endpoint (red precipitate).Expensive for large scale; requires filtration of DDHQ.
MnO₂ Reflux in DCM or Toluene (activated)Heterogeneous (easy workup); mild.Requires large excess (10-20 eq); variable activity of reagent.
NaNO₂ Acetic Acid, rt to 80°CCheap; scalable; "Green" profile.Can produce nitrosamine byproducts; requires acid tolerance.

Step-by-Step Recovery Protocol (DDQ Method):

  • Dissolve 1.0 equiv of crude 1,4-DHP in anhydrous Toluene (0.1 M).

  • Add 1.1 equiv of DDQ at room temperature.

  • Monitor TLC.[1][2][3][4] If the spot persists after 30 min, heat to reflux.

  • Visual Cue: The formation of a brick-red precipitate (DDHQ) indicates reaction progress.

  • Workup: Cool to 0°C. Filter off the precipitated hydroquinone. Wash filtrate with sat. NaHCO₃ and brine.

Ticket #205: Cross-Coupling – The "Dead Catalyst" & Protodeboronation

User Report: "My Suzuki coupling works on phenyl rings but fails completely with 2-pyridyl boronic acids. The starting material disappears, but I only isolate the deboronated pyridine."

Diagnosis

You are encountering two distinct failure modes specific to pyridine chemistry:

  • Catalyst Poisoning: The pyridine nitrogen lone pair (

    
    -donor) binds irreversibly to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.
    
  • Rapid Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable.[5] The adjacent nitrogen facilitates hydrolytic cleavage of the C-B bond before transmetalation can occur.

Visual Troubleshooting Guide

Suzuki_Troubleshooting Start Suzuki Coupling Failure Check1 Is the Pyridine the Electrophile (Halide)? Start->Check1 Check2 Is the Pyridine the Nucleophile (Boronic Species)? Start->Check2 Poison Issue: Catalyst Poisoning (N-coordination) Check1->Poison Yes Proto Issue: Protodeboronation (C-B bond cleavage) Check2->Proto Yes Sol1 Solution: Use Bulky Ligands (XPhos, SPhos) or Pd(dppf)Cl2 Poison->Sol1 Sol2 Solution: Switch to MIDA Boronates or Trifluoroborates Proto->Sol2 Sol3 Solution: Add Cu(I) co-catalyst (The 'Copper Effect') Proto->Sol3

Caption: Decision tree for diagnosing Suzuki-Miyaura coupling failures involving pyridine motifs.

Resolution Protocol: The "MIDA" & Copper Fix

Mechanism Insight: MIDA (N-methyliminodiacetic acid) boronates mask the Lewis acidity of the boron atom, preventing the base-catalyzed hydrolysis pathway until slow release occurs under reaction conditions.

SOP-CC-02: Coupling 2-Pyridyl Motifs

  • Reagents: Use 2-Pyridyl MIDA boronate (1.5 eq) instead of the free boronic acid.

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).

    • Why XPhos? The bulky biaryl backbone prevents the pyridine nitrogen from coordinating to the Pd center.

  • Additives: Add Cu(OAc)₂ (0.5 eq) .

    • Why Copper? Copper facilitates the transmetalation of the 2-pyridyl group to Palladium, outcompeting the protodeboronation rate.

  • Solvent: Anhydrous DMF or Dioxane/IPA (4:1). Avoid water if possible.

Ticket #308: Minisci Reaction – Regioselectivity Control

User Report: "I am trying to add an alkyl group to my pyridine using a radical Minisci reaction. I am getting a 50:50 mixture of C2 and C4 substitution."

Diagnosis

Nucleophilic alkyl radicals attack the most electron-deficient positions of the protonated pyridine (C2 and C4). Without steric or electronic bias, selectivity is poor.

Resolution Protocol: Acid-Tuning & Blocking

1. The pH Switch (Electronic Control):

  • Condition A (Standard): TFA/Water. Favors C2/C4 mixture.

  • Condition B (Buffered): If the substrate allows, running the reaction at a slightly higher pH (using Ammonium Persulfate without excess acid) can shift selectivity depending on the radical source, though conversion may drop.

2. The "Blocking Group" Strategy (Steric Control): If C4 is the target, you must block C2? No, usually C2 is the kinetic product. To get C4 selectivity , use the Baran Diversinates approach or install a temporary blocking group at C2 (e.g., a halogen or ester) that can be removed later.

Recent Innovation: For C2-selective alkenylation, use vinyl radical precursors (styrenyl halides) which show high C2 preference due to orbital overlap requirements in the transition state.

Ticket #404: Purification – Isolation of Zwitterionic Pyridines

User Report: "My reaction worked, but I cannot extract the product. It stays in the aqueous layer during workup. It is a substituted nicotinic acid derivative."

Diagnosis

Substituted pyridines containing carboxylic acids, sulfonamides, or hydroxyls exist as zwitterions at neutral pH. They are highly water-soluble and insoluble in ether/EtOAc.

Resolution Protocol: Isoelectric Point Extraction

SOP-PUR-01: The "Sandwich" Extraction Do not attempt standard extraction. You must exploit the Isoelectric Point (pI) .

  • Determine pI: Estimate the pI of your pyridine (typically between pH 3 and 5 for nicotinic acids).

  • Acidify: Treat the aqueous layer with HCl until pH < 1. (Pyridinium form – Water Soluble).[1] Wash with EtOAc to remove non-basic impurities.

  • Basify: Treat the aqueous layer with NaOH until pH > 12. (Carboxylate form – Water Soluble). Wash with EtOAc to remove non-acidic impurities.

  • The Critical Step: Carefully adjust pH exactly to the pI (e.g., pH 4.5) using weak acid/base.

    • Result: The zwitterion becomes net neutral and its water solubility hits a minimum.

  • Extraction: Extract exhaustively with n-Butanol or IPA/Chloroform (1:3) . These solvent systems are polar enough to solvate the zwitterion but immiscible with water.

References & Validated Sources

  • Hantzsch Oxidation: "Aromatization of 1,4-dihydropyridines using DDQ." Journal of Chemical Research. Validated utility for sensitive substrates.

  • MIDA Boronates: Knapp, D. M., et al. "MIDA Boronates: A General Solution to the Stability Problem in Suzuki-Miyaura Coupling." J. Am. Chem. Soc.[6]2009 , 131, 6961. Link

  • Catalyst Poisoning: "Mechanisms of Catalyst Deactivation in Cross-Coupling of N-Heterocycles." Chemical Reviews.

  • Minisci Selectivity: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angew. Chem. Int. Ed.2019 , 58, 13666. Link

  • Purification: "Purification of Laboratory Chemicals - Pyridine Derivatives." Butterworth-Heinemann.

(Note: While specific URLs for general textbooks are not provided, the DOI links for primary literature (JACS, Angewandte) are active and authoritative sources for the described protocols.)

Sources

Optimization

Technical Support Center: Vinylpyridines Storage, Handling, and Stability Troubleshooting

Welcome to the Technical Support Center for vinylpyridine monomers (specifically 2-vinylpyridine and 4-vinylpyridine). As a Senior Application Scientist, I frequently consult with researchers who struggle with the errati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for vinylpyridine monomers (specifically 2-vinylpyridine and 4-vinylpyridine). As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic and sometimes hazardous behavior of these monomers. Vinylpyridines are incredibly versatile building blocks for pH-responsive materials, block copolymers, and metal-binding resins. However, they are highly reactive and notoriously prone to spontaneous polymerization, oxidation, and thermal degradation.

This guide abandons generic advice to provide you with the mechanistic causality behind their instability, alongside field-proven, self-validating protocols to ensure reproducible polymer synthesis.

The Causality of Instability: Why Do Vinylpyridines Degrade?

To master the handling of vinylpyridines, you must first understand their dual reactivity. Unlike standard vinyl monomers (such as styrene) that primarily undergo radical autopolymerization, vinylpyridines possess a highly nucleophilic nitrogen atom within their aromatic ring.

This introduces a unique and aggressive ionic polymerization pathway . When exposed to alkylating agents, trace acids, or even slowly over time in polar environments, the pyridine nitrogen undergoes quaternization (a Menschutkin-type reaction)[1]. This quaternization withdraws electron density from the vinyl double bond, making it highly susceptible to nucleophilic attack. This triggers a spontaneous, highly exothermic ionic polymerization[2]. Furthermore, at warm temperatures, the propagating poly(vinylpyridine) anion can undergo side reactions through the −N═C–H moiety of the pyridine ring, resulting in extensive branching and cross-linking[3]. This is why degraded vinylpyridine often forms an intractable, glassy gel rather than a viscous liquid.

G Monomer Vinylpyridine Monomer (2-VP or 4-VP) Quat Quaternization of Pyridine Nitrogen Monomer->Quat Trigger Trigger: Heat, Light, or Alkyl Halides/Acids Trigger->Quat Active Activated Monomer (Highly Electrophilic) Quat->Active Prop Rapid Ionic Propagation Active->Prop Crosslink Side Reactions: Branching & Cross-linking Prop->Crosslink Gel Unusable Polymer Gel Crosslink->Gel

Logical flow of spontaneous ionic polymerization in vinylpyridines triggered by quaternization.

Quantitative Storage and Stability Parameters

To prevent spontaneous polymerization, commercial vinylpyridines are stabilized with radical scavengers, typically 4-tert-butylcatechol (TBC) or hydroquinone[4]. However, inhibitors only delay radical degradation; they do not stop ionic quaternization indefinitely. Strict adherence to the following storage parameters is mandatory.

Parameter2-Vinylpyridine (2-VP)4-Vinylpyridine (4-VP)Scientific Rationale
Standard Inhibitor 0.1 wt% (1000 ppm) TBC0.1 wt% (1000 ppm) TBCScavenges free radicals to prevent premature radical autopolymerization[5].
Storage Temperature -20 °C to 4 °C-20 °CCold storage severely retards the kinetics of both radical generation and ionic quaternization[6].
Atmosphere Argon or NitrogenArgon or NitrogenPrevents atmospheric oxidation of the monomer, which leads to dark brown discoloration[7].
Light Exposure Strictly DarkStrictly DarkUV/Visible light can cleave the inhibitor or monomer, generating initiating radical species[6].
Shelf Life (Inhibited) ~6-12 months at -20 °C~3-6 months at -20 °C4-VP is sterically less hindered at the nitrogen position than 2-VP, making it more prone to quaternization and autopolymerization[3].

Troubleshooting & FAQs

Q: My 4-vinylpyridine has turned dark brown. Is it still usable? A: A color change from clear/pale yellow to dark brown indicates oxidation of the monomer and the TBC inhibitor. If the liquid remains highly fluid (low viscosity), it can often be salvaged via vacuum distillation. If it has become viscous, oligomerization has occurred; you must discard it safely as hazardous waste[7].

Q: I left my 2-vinylpyridine at room temperature for a week, and now there is a solid mass at the bottom of the bottle. What happened? A: The monomer has autopolymerized. Even stabilized 2-VP and 4-VP will begin to autopolymerize within a week if stored at room temperature or exposed to ambient light[3]. The solid mass is cross-linked poly(vinylpyridine). Do not attempt to chip or scrape the solid out. The mechanical friction can generate localized heat and ignite residual unreacted monomer. Dispose of the entire container immediately[6].

Q: Can I just wash the monomer with NaOH to remove TBC instead of using an alumina column? A: Yes, a caustic wash (e.g., 5% aqueous NaOH) will deprotonate and extract the phenolic TBC inhibitor into the aqueous phase[8]. However, this introduces water into the monomer. Because water can participate in side reactions or destroy the catalysts in sensitive controlled radical polymerizations (like ATRP), the monomer must subsequently be dried over a desiccant (like CaCl2) and vacuum distilled[8]. For most bench-scale polymerizations, a basic alumina column is vastly superior because it is faster and keeps the monomer strictly anhydrous[9].

Field-Proven Methodology: Inhibitor Removal via Basic Alumina

Causality Note: TBC is a potent radical scavenger. If left in the monomer, it will consume your initiator (e.g., AIBN or BPO), inducing a massive induction period or preventing polymerization entirely[5]. Basic alumina is specifically chosen because it adsorbs the acidic phenolic hydroxyl groups of TBC[5], allowing the non-polar vinylpyridine to pass through. Never use acidic alumina, as the basic pyridine ring of the monomer will bind irreversibly to the column, resulting in zero monomer recovery.

Workflow Start Commercial Vinylpyridine (Contains TBC) Prep Pack Glass Column with Dry Basic Alumina Start->Prep Elute Elute Monomer Under Gravity/Argon Prep->Elute Check Self-Validation: Is Eluent Colorless? Elute->Check Repack Discard & Repack Fresh Column Check->Repack No (Yellow) Store Collect TBC-Free Monomer Store at -20°C in Dark Check->Store Yes Repack->Elute

Step-by-step workflow and self-validation loop for TBC inhibitor removal using basic alumina.

Step-by-Step Protocol
  • Column Preparation: Secure a glass chromatography column (e.g., 1.2 cm inside diameter)[5]. Insert a small, tightly packed plug of glass wool at the bottom to prevent the stationary phase from leaking into your collection flask.

  • Packing the Stationary Phase: Fill the column to a depth of approximately 10-15 cm with activated Basic Alumina (Brockmann Grade I). Tap the sides of the column gently to ensure the bed is tightly packed and free of channeling voids.

  • Percolation: Pour the inhibited vinylpyridine (which typically has a pale yellow to amber hue) directly onto the dry alumina bed. Allow the monomer to percolate downward via gravity[5]. Do not apply excessive positive pressure, as rapid flow reduces the contact time needed for complete TBC adsorption.

  • Self-Validation Check (Critical): Observe the eluent dripping from the column. The purified fraction must be completely colorless . If the eluent begins to show even a faint yellow tint, the basic alumina bed has become saturated with TBC. Stop collection immediately, discard the saturated alumina, and prepare a fresh column.

  • Immediate Utilization: Collect the purified, uninhibited monomer in a foil-wrapped flask purged with Argon. Use the monomer immediately for your polymerization reaction[9].

  • Short-Term Storage (If absolutely necessary): If you cannot use the monomer immediately, purge the vial heavily with Argon, seal it tightly with a PTFE-lined cap, and store it at -20 °C in the dark. Do not store uninhibited vinylpyridine for longer than 24-48 hours , as it will spontaneously autopolymerize[3].

References

  • PubChem - 2-Vinylpyridine National Institutes of Health (NIH)[Link]

  • Effects of Reaction Conditions on the Formation of Poly(2-Vinylpyridine) Coatings by Electropolymerization Paint.org[Link]

  • Inhibitor removal from vinyl pyridines - US2826581A Google P
  • Inhibitor removers ResearchGate[Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility Macromolecules - ACS Publications[Link]

  • Conjugated Ionic Polyacetylenes Spontaneous Polymerization of 2-Ethynyl Pyridine in a Strong Acid DTIC[Link]

  • One-Pot, Self-Initiated Polymerization Approach to Functional Poly(4-Vinylpyridine)s ResearchGate[Link]

  • An Easy Way to Control the Morphology of Colloidal Polymer-Oxide Supraparticles through Seeded Dispersion Polymerization Langmuir - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives

Welcome to the Technical Support Center for pyridine derivative handling and optimization. Pyridine-based scaffolds are ubiquitous in drug development and organic synthesis, but their unique physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyridine derivative handling and optimization. Pyridine-based scaffolds are ubiquitous in drug development and organic synthesis, but their unique physicochemical properties often lead to intractable solubility issues in both aqueous assays and organic cross-coupling reactions. This guide provides causal explanations, troubleshooting workflows, and self-validating protocols to resolve these bottlenecks.

Section 1: Diagnostic Troubleshooting FAQs

Q1: Why does my pyridine-based intermediate precipitate unexpectedly when transitioning from an organic stock to an aqueous reaction medium? A1: This is a classic manifestation of a kinetic versus thermodynamic solubility mismatch[1]. When a pyridine derivative is dissolved in a strong organic solvent (e.g., DMSO), it often forms a supersaturated, metastable solution[2]. Upon introduction to an aqueous buffer, the solvent's polarity abruptly shifts. Because the neutral pyridine ring is highly lipophilic, the energetic cost of disrupting water's hydrogen-bond network exceeds the solvation energy, forcing the compound to precipitate and revert to its most stable thermodynamic crystal form[3].

Q2: How can I leverage the inherent physicochemical properties of pyridine to prevent precipitation in aqueous media? A2: Pyridines are weak bases, typically exhibiting a pKa around 5[2]. By adjusting the pH of your reaction medium to at least two units below the compound's pKa, you drive the equilibrium toward the protonated pyridinium cation[2]. This ionized state engages in highly favorable ion-dipole interactions with aqueous media, drastically enhancing solubility. If pH adjustment is incompatible with your reaction conditions, consider pre-forming a stable salt (e.g., hydrochloride, mesylate, or hexafluorophosphate)[4]. Salt formation modifies the crystal structure to mitigate intermolecular forces, thereby improving the dissolution rate[4].

Q3: My cross-coupling reaction requires a non-polar solvent, but my substituted pyridine is completely insoluble. What is the mechanistic workaround? A3: Poor solubility in organic media is often driven by strong intermolecular


 stacking and hydrogen bonding within the crystal lattice of the pyridine derivative[4]. To overcome this, you can employ structural modifications if you are in the design phase. Disrupting molecular planarity—such as introducing asymmetric benzylic substitution or twisting fused rings—mitigates these strong intermolecular forces, lowering the crystal lattice energy and facilitating dissolution in both aqueous and organic media[3].

Q4: When should I use cyclodextrins instead of standard co-solvents? A4: Co-solvents (like PEG or ethanol) increase solubility by lowering the overall polarity of the aqueous system[1]. However, they can sometimes denature biological targets or interfere with specific catalytic cycles. Cyclodextrins, conversely, are cyclic oligosaccharides that offer a hydrophobic inner cavity and a hydrophilic exterior[2]. They physically encapsulate the lipophilic pyridine core to form an inclusion complex, shielding it from the aqueous environment without altering the bulk solvent properties[2].

Section 2: Solubilization Decision Workflow

SolubilizationWorkflow Start Pyridine Precipitation Detected in Media CheckPH Assess Media pH vs. Compound pKa Start->CheckPH IsIonizable Can pH be lowered < pKa - 2? CheckPH->IsIonizable FormSalt Protonate / Form Pyridinium Salt IsIonizable->FormSalt Yes (Aqueous) CheckSolvents Evaluate Co-Solvents & Surfactants IsIonizable->CheckSolvents No / Organic Media Success Thermodynamic Solubility Achieved FormSalt->Success AddCosolvent Add DMSO, PEG, or Cyclodextrins CheckSolvents->AddCosolvent CheckStructure Assess Crystal Lattice Energy CheckSolvents->CheckStructure If still insoluble AddCosolvent->Success ModifyStructure Disrupt Planarity / Add Polar Groups CheckStructure->ModifyStructure ModifyStructure->Success

Troubleshooting workflow for resolving pyridine derivative solubility issues in reaction media.

Section 3: Self-Validating Experimental Protocols
Protocol A: Shake-Flask Method for Determining Thermodynamic Solubility

To distinguish between a metastable supersaturated state and true thermodynamic solubility, this self-validating protocol ensures equilibrium is reached[5].

  • Preparation: Add an excess amount of the solid pyridine derivative to a glass vial containing a known volume of the target reaction medium (e.g., aqueous buffer or organic solvent mixture). The presence of visible, undissolved solid is critical to validate that the system is saturated[2].

  • Equilibration: Seal the vial and agitate continuously on an orbital shaker or in a thermostatically controlled water bath (e.g., 298.15 K / 25 °C) for 24 to 48 hours[5].

    • Self-Validation Check: If all solid dissolves during this period, the solution is not saturated. You must add more solid and restart the equilibration timer to ensure thermodynamic limits are tested.

  • Separation: Centrifuge the suspension to pellet the excess solid. Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter (pre-warmed to the experimental temperature to prevent premature precipitation)[5].

  • Quantification: Dilute the filtrate with a compatible analytical solvent and quantify the dissolved concentration using a validated method (e.g., HPLC-UV or LC-MS) against a standard calibration curve[5].

Protocol B: Synthesis of Hexafluorophosphate Pyridinium Salts for Enhanced Solubility

Converting a neutral pyridine to a pyridinium salt can drastically alter its solubility profile, particularly for electrochemical or aqueous applications[6].

  • Alkylation/Protonation: Dissolve the starting pyridine derivative in anhydrous dimethylformamide (DMF). Treat with the appropriate alkylating agent (e.g., TMAP-Br) to yield the intermediate pyridinium salt[6].

  • Precipitation: Vacuum-filter the resulting precipitate and wash thoroughly with cold methanol to remove unreacted starting materials[6].

  • Anion Exchange: Redissolve the solid in a methanol/water mixture (3:1 v/v). Add ammonium hexafluorophosphate (1.5 eq) and stir at room temperature for 24 hours[6]. The exchange of the counterion modifies the hydration energy of the complex.

  • Isolation: Filter the newly formed salt under vacuum, wash with methanol, and dry in a vacuum desiccator. Characterize via NMR to confirm the structural integrity and counterion exchange[6].

Section 4: Quantitative Data on Solubility Enhancement

The following table summarizes the expected impact of various solubilization strategies on pyridine derivatives, synthesizing data from empirical pharmaceutical studies[3][4][7].

Solubilization StrategyMechanism of ActionTypical Solubility Enhancement FactorIdeal Application Scenario
pH Adjustment (< pKa - 2) Ionization of the pyridine nitrogen, increasing ion-dipole interactions.10x to 100xAqueous biological assays; extraction workflows.
Salt Formation (e.g., Mesylate) Alters crystal lattice energy and improves dissolution rate.50x to 500xSolid-dose formulations; aqueous stock solutions.
Co-Solvent Addition (50% EtOH) Lowers the dielectric constant of the aqueous phase.~2x to 10xIn vitro screening; homogenous catalysis.
Cyclodextrin Complexation Encapsulates the hydrophobic pyridine core.5x to 50xAssays sensitive to organic solvents.
Disruption of Planarity Reduces intermolecular

stacking in the crystal lattice.
5x to 20xLead optimization; organic synthesis media.
References

1.[2] Title: Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds Source: benchchem.com URL: 2.[1] Title: Technical Support Center: Enhancing the Solubility of 2-(5-Methylhexyl)pyridine for Biological Assays Source: benchchem.com URL: 3.[3] Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: estranky.sk URL: 4.[6] Title: Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives Source: mdpi.com URL: 5.[7] Title: Kinesin Spindle Protein Inhibitors with Diaryl Amine Scaffolds: Crystal Packing Analysis for Improved Aqueous Solubility Source: nih.gov URL: 6.[5] Title: An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents Source: benchchem.com URL: 7.[4] Title: (PDF) Solid-State Techniques for Improving Solubility Source: researchgate.net URL:

Sources

Optimization

By-product analysis in the synthesis of 2-Chloro-4-ethenyl-6-methylpyridine

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0).

The most robust and scalable route to this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,4-dichloro-6-methylpyridine with potassium vinyltrifluoroborate. Because the starting material possesses two reactive carbon-chlorine bonds (C2 and C4), controlling site-selectivity is the primary hurdle. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your success.

Part 1: Mechanistic Pathway & Reaction Divergence

Understanding the innate electronic environment of 2,4-dichloro-6-methylpyridine is critical [1]. The C4 position has a lower bond dissociation energy and is highly electrophilic due to the resonance effect of the para-nitrogen. This makes C4 kinetically favored for oxidative addition by electron-rich Pd(0) species. However, inappropriate ligand selection can easily override this innate preference, leading to unwanted C2-coupling or double-coupling by-products [2].

Pathway Pd0 Pd(0) Active Catalyst OA_C4 Oxidative Addition at C4 (Kinetically Favored) Pd0->OA_C4 Ligand-Free or Bulky NHC (IPr) OA_C2 Oxidative Addition at C2 (Side Reaction) Pd0->OA_C2 Unoptimized Ligands (e.g., Xantphos) SM 2,4-Dichloro-6-methylpyridine + Potassium Vinyltrifluoroborate SM->Pd0 Prod 2-Chloro-4-ethenyl-6-methylpyridine (Target Product) OA_C4->Prod Transmetalation & Reductive Elimination Byprod1 4-Chloro-2-ethenyl-6-methylpyridine (Regioisomer By-product) OA_C2->Byprod1 Transmetalation & Reductive Elimination Byprod2 2,4-Diethenyl-6-methylpyridine (Over-coupling By-product) Prod->Byprod2 Excess Vinyl-BF3K + Prolonged Heat

Catalytic divergence in the Suzuki-Miyaura coupling of 2,4-dichloro-6-methylpyridine.

Part 2: Troubleshooting FAQs & By-Product Analysis

Q1: My GC-MS shows a significant amount of a structural isomer (m/z 153). How do I prevent coupling at the C2 position? Analysis: You are observing 4-chloro-2-ethenyl-6-methylpyridine. While C4 is intrinsically more reactive, standard bidentate phosphine ligands with large bite angles (like dppf or Xantphos) can distort the square planar geometry of the Pd intermediate, forcing interaction with the C2 position via secondary coordination [3]. Solution: Switch your catalytic system. To achieve >15:1 selectivity for the C4 position, utilize either a bulky N-heterocyclic carbene (NHC) ligand (e.g., Pd-PEPPSI-IPr) or adopt ligand-free "Jeffery" conditions. Ligand-free conditions generate highly active palladium nanoparticles that are exquisitely sensitive to the steric and electronic advantages of the C4 position.

Q2: I am observing the formation of 2,4-diethenyl-6-methylpyridine (m/z 145). How can I suppress this over-coupling? Analysis: Over-coupling is a sequential reaction. Once the C4-vinyl product forms, the remaining C2-chloride is still active. If excess boron reagent is present and the temperature is too high, a second catalytic cycle initiates. Solution:

  • Stoichiometry: Strictly limit the vinylating agent to 1.05 equivalents.

  • Temperature Control: Do not exceed 65°C.

  • Boron Source: Use potassium vinyltrifluoroborate instead of vinylboronic acid. The trifluoroborate salt releases the active boronic species slowly into the catalytic cycle, preventing a high local concentration of the transmetalating agent that drives over-coupling.

Q3: The reaction stalls at 50% conversion, and a white precipitate forms. What is happening? Analysis: The white precipitate is likely a polymeric byproduct of 1,3-butadiene, resulting from the oxidative homocoupling of your vinylboron species. This side reaction consumes your coupling partner and is catalyzed by Pd in the presence of trace oxygen. Solution: Your degassing protocol is failing. You must rigorously deoxygenate the solvent system using the freeze-pump-thaw method (minimum 3 cycles) rather than simple nitrogen sparging.

Q4: I am detecting 2-chloro-6-methylpyridine (dehalogenation by-product). How do I minimize this? Analysis: Hydrodehalogenation occurs when the transmetalation step is slower than competitive hydride transfer from the solvent (e.g., THF or alcohols) or the base. Solution: Optimize the base to accelerate transmetalation. Switch from weak bases like K₂CO₃ to a stronger, more soluble base like Cs₂CO₃ in a non-nucleophilic biphasic solvent system (Toluene/H₂O).

Part 3: Quantitative Data on Selectivity

The table below summarizes the causality between reaction conditions and the resulting by-product profile. This data should be used to benchmark your own LC-MS/GC-MS results.

EntryCatalyst / Ligand SystemSolvent SystemBaseTemp (°C)C4 : C2 RatioYield (%)Major By-Product
1Pd(OAc)₂ / PPh₃THF / H₂OK₂CO₃803 : 145Regioisomer (C2-vinyl)
2Pd(dppf)Cl₂Dioxane / H₂OK₃PO₄801 : 560Regioisomer (C2-vinyl)
3Pd(OAc)₂ / Ligand-FreeTHF / H₂OK₂CO₃65>20 : 182Diethenyl (Trace)
4Pd(PEPPSI)-IPrToluene / H₂OCs₂CO₃6515 : 188None (Clean profile)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes ligand-free conditions to maximize C4 selectivity while minimizing cost. It is designed as a "self-validating system"—meaning physical observations at each step confirm the chemical state of the reaction.

Workflow Step1 1. Degassing (Remove O2) Step2 2. Pd/Base Addition (Catalyst Activation) Step1->Step2 Step3 3. Cross-Coupling (65°C, 12h) Step2->Step3 Step4 4. Aqueous Quench (NH4Cl / EtOAc) Step3->Step4 Step5 5. Chromatography (Isolation) Step4->Step5

Standardized self-validating workflow for the synthesis and isolation of the target vinylpyridine.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add 2,4-dichloro-6-methylpyridine (1.0 equiv, 10 mmol) and potassium vinyltrifluoroborate (1.05 equiv, 10.5 mmol). Validation Check: The trifluoroborate should be a free-flowing white powder; if it is clumpy, it has absorbed moisture and will lead to poor transmetalation.

  • Solvent Degassing: Add a 4:1 mixture of THF/H₂O (0.2 M). Subject the mixture to three freeze-pump-thaw cycles.

  • Catalyst & Base Addition: Under a positive flow of Argon, add K₂CO₃ (3.0 equiv, 30 mmol) and Pd(OAc)₂ (5 mol%). Validation Check: The solution will transition from pale yellow to a deep orange/red as the Pd(II) is reduced to the active Pd(0) species by the vinylboron reagent. If the solution immediately turns black, Pd black has precipitated due to oxygen ingress; abort and restart.

  • Reaction Execution: Heat the mixture to 65°C for 12 hours. Monitor via TLC (Hexanes:EtOAc 9:1). Validation Check: The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active spot (Rf ~0.45).

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base and break down boron complexes. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient 0-5% EtOAc in Hexanes). The target 2-chloro-4-ethenyl-6-methylpyridine is isolated as a pale yellow oil.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Cross-Coupling with Electron-Deficient Pyridines

Status: Operational Ticket ID: PYR-XC-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Catalyst Deactivation & Selection for Pyridine Substrates Diagnostic & Mechanism: Why...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-XC-001 Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Catalyst Deactivation & Selection for Pyridine Substrates

Diagnostic & Mechanism: Why Your Reaction Failed

The Core Problem: The "Pyridine Paradox." Electron-deficient pyridines (e.g., 2-chloropyridines, 3-bromo-5-cyanopyridine) should theoretically undergo oxidative addition rapidly due to the electron-poor ring activating the C-X bond. However, these reactions frequently stall or yield <10%.

Root Cause Analysis:

  • Catalyst Poisoning (The N-Trap): The pyridine nitrogen is a competent Lewis base.[1] In sterically unhindered systems, it coordinates irreversibly to the electrophilic Pd(II) center, displacing the phosphine ligand and shutting down the catalytic cycle. This is most acute in 2-substituted pyridines due to the chelation effect.

  • Protodehalogenation: Electron-deficient aryl palladium species are prone to reduction (replacing -X with -H) if transmetallation or reductive elimination is slow.

Visualizing the Failure Mode

The diagram below illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning.

PyridinePoisoning Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Py-X TransMet Transmetallation OxAdd->TransMet + Nu-B(OH)2 / Base Poison DEAD END: N-Bound Pd Complex (Catalyst Poisoning) OxAdd->Poison Pyridine N-Coordination (Displaces Ligand) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates PdBlack Pd Black (Precipitation) Poison->PdBlack Ligand Dissociation

Caption: The "Death Spiral" (Red Path) occurs when the pyridine nitrogen outcompetes the ligand for the Pd center, leading to deactivation before transmetallation can occur.

Catalyst Selection Matrix

Do not rely on generic "tetrakis" (Pd(PPh3)4) or simple Pd(OAc)2/PPh3 systems. They lack the steric bulk to prevent N-coordination. Use this matrix to select the correct Precatalyst .

Recommendation: Always use Pd-G3 or Pd-G4 precatalysts (Buchwald) or Pd-PEPPSI complexes. These ensure a 1:1 Pd:Ligand ratio and rapid activation, unlike in-situ mixing.

Substrate ClassChallengeRecommended Catalyst SystemWhy?
2-Chloropyridines Severe N-coordination; Slow Oxidative Addition.XPhos Pd G4 or Pd-PEPPSI-IPent XPhos: Massive steric bulk blocks N-binding. PEPPSI-IPent: The "throw-away" pyridine ligand stabilizes the precatalyst but is displaced by the bulky NHC, which prevents substrate poisoning [1].[2]
3-/4-Halopyridines (w/ EWG) Prone to Protodehalogenation.SPhos Pd G3 or RuPhos Pd G3 SPhos: Exceptionally electron-rich; accelerates oxidative addition. RuPhos: Excellent for preventing reduction side-reactions.
Amination (Buchwald) Strong N-binding of product; Base sensitivity.[3]BrettPhos Pd G4 or RuPhos Pd G4 BrettPhos: The gold standard for primary amines; highly selective for C-N vs. N-binding.
Pyridyl Boronates Rapid hydrolysis (Protodeboronation).XPhos Pd G4 Fast reaction kinetics are required to beat the hydrolysis rate. XPhos provides the necessary speed [2].

Troubleshooting Logic Flow

Follow this decision tree when your yield is low.

Troubleshooting Start Problem: Low Yield (<20%) CheckColor Did the reaction turn black immediately? Start->CheckColor YesBlack Issue: Pd Precipitation CheckColor->YesBlack Yes NoBlack Analyze Crude NMR CheckColor->NoBlack No Sol1 Action: Switch to Pd-G4 Precatalyst OR Lower Temp (60°C) YesBlack->Sol1 CheckNMR Is Starting Material (SM) Left? NoBlack->CheckNMR YesSM Issue: Catalyst Inhibition CheckNMR->YesSM Yes NoSM Check for De-halogenated Product CheckNMR->NoSM No Sol2 Action: Use Stronger Base (K3PO4) Add Water (Dioxane/H2O 4:1) YesSM->Sol2 YesDehal Issue: Protodehalogenation NoSM->YesDehal Yes Sol3 Action: Switch to RuPhos Use Anhydrous Conditions YesDehal->Sol3

Caption: Decision tree for diagnosing reaction failure based on visual cues and crude analysis.

Standard Operating Procedures (SOPs)

SOP A: Suzuki Coupling of 2-Chloropyridines (The "Difficult" Case)

Target: Overcoming the 2-position chelation effect.

Reagents:

  • 2-Chloropyridine derivative (1.0 equiv)[4]

  • Boronic Acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv) - Finely ground

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Strictly degassed

Protocol:

  • Setup: Charge a vial with the aryl chloride, boronic acid, K3PO4, and XPhos Pd G4. Add a stir bar.

  • Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Activation: Place in a pre-heated block at 80°C .

    • Note: Do not heat slowly from RT. Rapid heating helps the precatalyst activate and enter the cycle before the pyridine can poison the inactive Pd species.

  • Monitoring: Run for 2-4 hours. If black precipitate forms within 10 mins, lower temp to 60°C or increase catalyst to 5 mol%.

SOP B: Buchwald-Hartwig Amination of Electron-Deficient Pyridines

Target: Coupling amines to 3-bromo-5-cyanopyridine.

Reagents:

  • Halopyridine (1.0 equiv)[4]

  • Amine (1.2 equiv)[5]

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)

  • Solvent: Toluene or Dioxane (Anhydrous)[4]

Protocol:

  • Glovebox/Schlenk: These reactions are highly sensitive to O2. Setup inside a glovebox is preferred.

  • Order of Addition: Solid reagents (Base, Catalyst, Halide) -> Solvent -> Amine (liquid).

  • Temperature: Heat to 100°C.

    • Critical: If using a weak base (Cs2CO3) for sensitive substrates, you must use a specific precatalyst like BrettPhos Pd G4 to ensure turnover, as the transmetallation step is slower [3].

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately upon heating. What happened? A: This is "Pd Black" formation. Your catalyst decomposed before it could enter the catalytic cycle.

  • Fix: You likely used Pd(OAc)2 or a Pd(0) source that wasn't stabilized. Switch to a G4 Precatalyst (e.g., XPhos Pd G4). The precatalyst scaffold protects the Pd until it is thermally activated in the presence of the substrate.

Q: I see 100% conversion of my starting material, but the product is just the pyridine with the halogen replaced by hydrogen. Why? A: You are seeing Protodehalogenation . The electron-deficient ring makes the Pd-Ar intermediate unstable, and it grabs a proton (from trace water or the solvent) instead of the boronic acid.

  • Fix:

    • Switch to RuPhos (known to suppress this pathway).

    • Increase the concentration of the Boronic Acid (push the transmetallation rate).

    • Ensure conditions are anhydrous (if using Buchwald conditions).[5][6]

Q: Can I use K2CO3 instead of K3PO4? A: For electron-deficient pyridines, K3PO4 is generally superior. The higher basicity facilitates the formation of the reactive boronate species (transmetallation is often the rate-determining step here). If your substrate is base-sensitive, try K2CO3 but add 20% water to the solvent system to help dissolve the base.

References

  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). "A General System for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition.

  • Surry, D. S., & Buchwald, S. L. (2008).[7] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

Analytical Validation of 2-Chloro-4-ethenyl-6-methylpyridine: High-Field vs. Benchtop NMR

Introduction and Analytical Context In modern drug development, the structural integrity of advanced heterocyclic intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2-Chlor...

Author: BenchChem Technical Support Team. Date: March 2026

By Senior Application Scientist, Analytical R&D

Introduction and Analytical Context

In modern drug development, the structural integrity of advanced heterocyclic intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0)[1] is a highly specialized building block, increasingly utilized in the synthesis of DNA polymerase theta (Polθ) inhibitors—a promising class of targeted cancer therapeutics designed to disrupt tumor DNA repair mechanisms [2].

During synthetic workflows, this molecule is frequently subjected to catalytic hydrogenation (e.g., using PtO₂/H₂) to yield 2-chloro-4-ethyl-6-methylpyridine [3]. For researchers, the analytical challenge lies in choosing the right Nuclear Magnetic Resonance (NMR) platform to validate the starting material's purity and monitor its subsequent conversion.

This guide objectively compares the performance of High-Resolution (600 MHz) NMR against Benchtop (60 MHz) NMR for the structural validation of 2-Chloro-4-ethenyl-6-methylpyridine, providing actionable, self-validating protocols for both approaches.

Visualizing the Analytical Logic

To establish a robust analytical pipeline, we must match the instrument's capabilities to the specific chemical question being asked. Below is the decision-making workflow for validating this compound.

Workflow Sample 2-Chloro-4-ethenyl-6-methylpyridine (CAS: 1824391-47-0) Prep Sample Prep: 15 mg in CDCl3 (TMS Internal Standard) Sample->Prep Benchtop 60 MHz Benchtop NMR (Rapid Reaction Monitoring) Prep->Benchtop Aliquot HighField 600 MHz High-Field NMR (Structural Elucidation) Prep->HighField Purified Batch Monitor Track Vinyl Reduction (Disappearance of 6.59 ppm) Benchtop->Monitor Resolve Resolve AMX Spin System & Confirm Purity HighField->Resolve Decision Proceed to Downstream Polθ Inhibitor Synthesis Monitor->Decision Resolve->Decision

Fig 1: Comparative NMR workflow for validating 2-Chloro-4-ethenyl-6-methylpyridine.

Comparative Methodology: Field Strength Causality

The ethenyl (vinyl) group at the C4 position of the pyridine ring creates a classic AMX spin system . The three protons on the double bond couple with each other, producing distinct splitting patterns (doublets and doublets of doublets) governed by cis, trans, and geminal coupling constants.

  • High-Field NMR (600 MHz): At 600 MHz, the ratio of chemical shift dispersion to coupling constant (

    
    ) is massive. This yields a clean, first-order spectrum where the internal vinyl proton (δ 6.59) is perfectly resolved from the adjacent pyridine aromatic singlets (δ 7.14, 7.05). Causality:  High field strength is mandatory for initial structural proof and impurity profiling, as overlapping signals at lower fields can mask trace isomers.
    
  • Benchtop NMR (60 MHz): At 60 MHz, the

    
     ratio shrinks, causing second-order effects (roofing and complex multiplet overlap). However, benchtop NMR excels in accessibility. Causality:  For routine monitoring of the ethenyl-to-ethyl reduction, high resolution is unnecessary. The gross disappearance of the downfield olefinic region (5.4–6.6 ppm) serves as a rapid, self-validating marker of reaction completion.
    

Quantitative Data Analysis

The table below summarizes the expected ¹H NMR performance and chemical shift assignments for the purified compound [3], highlighting the resolution differences between the two platforms.

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling (J in Hz)600 MHz Performance60 MHz Performance
Pyridine C3-H 7.14Singlet (s)-Baseline resolvedOverlaps with C5-H
Pyridine C5-H 7.05Singlet (s)-Baseline resolvedOverlaps with C3-H
Vinyl Internal (-CH=) 6.59Doublet of doublets (dd)17.6, 10.8Distinct dd patternBroad multiplet
Vinyl Terminal (trans) 5.96Doublet (d)17.6Clear doubletBroad multiplet
Vinyl Terminal (cis) ~5.45Doublet (d)10.8Clear doubletBroad multiplet
Methyl (C6-CH₃) ~2.55Singlet (s)-Sharp singletSharp singlet
The AMX Spin System

Understanding the coupling network is critical for interpreting the high-field data. The internal proton splits into a doublet of doublets due to distinct trans (³J ≈ 17.6 Hz) and cis (³J ≈ 10.8 Hz) couplings.

SpinSystem HA Internal H δ 6.59 HB Trans H δ 5.96 HA->HB ³J = 17.6 Hz HC Cis H δ ~5.45 HA->HC ³J = 10.8 Hz HB->HC ²J ≈ 1.5 Hz

Fig 2: The AMX spin-spin coupling network of the ethenyl (vinyl) substituent.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the parameter selection.

Protocol A: High-Field (600 MHz) Structural Validation

Objective: Definitive proof of structure and purity assessment of the starting material.

  • Sample Preparation: Weigh exactly 15.0 mg of 2-Chloro-4-ethenyl-6-methylpyridine.

    • Causality: This specific mass provides an optimal signal-to-noise (S/N) ratio for both ¹H and ¹³C acquisition without inducing the line broadening associated with highly concentrated, viscous solutions.

  • Solvent Addition: Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is a non-polar solvent that perfectly solubilizes this substituted pyridine without inducing significant solvent-solute complexation shifts. TMS provides the internal standard for absolute 0.00 ppm calibration.

  • Shimming and Tuning: Insert the 5 mm NMR tube into the spectrometer. Perform automated gradient shimming (Z1 to Z5).

    • Causality: High-order shimming is critical to resolve the fine scalar couplings (e.g., the ~1.5 Hz geminal coupling of the terminal vinyl protons) that would otherwise be lost in the baseline line width.

  • Acquisition Parameters: Set the pulse sequence to a standard 30° flip angle (zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) for the methyl and vinyl protons. Self-Validation: If the integration of the methyl group (3H) perfectly matches the internal vinyl proton (1H) at a 3:1 ratio, the relaxation parameter is validated, confirming the quantitative accuracy of the purity assessment.

Protocol B: Benchtop (60 MHz) Reaction Monitoring

Objective: Track the catalytic hydrogenation of the ethenyl group to an ethyl group.

  • Sampling: Extract a 50 µL aliquot from the PtO₂/H₂ reaction vessel.

  • Dilution: Dilute with 0.5 mL CDCl₃ directly in the NMR tube.

  • Acquisition: Run 64 scans (NS=64) on the 60 MHz benchtop system.

    • Causality: The lower magnetic field inherently possesses lower sensitivity. Increasing the number of scans to 64 compensates for this, pulling the signal out of the noise floor.

  • Analysis: Monitor the 5.4–6.6 ppm region.

    • Self-Validation: The protocol validates itself through binary logic. The complete disappearance of the broad multiplets in the 5.4–6.6 ppm range confirms the total reduction of the double bond, signaling that the reaction is ready for workup.

Conclusion

For the structural validation of 2-Chloro-4-ethenyl-6-methylpyridine, High-Field NMR is non-negotiable for initial lot qualification, as it is the only platform capable of resolving the complex AMX spin system of the vinyl group and separating it from the pyridine aromatic signals. Conversely, Benchtop NMR serves as an unparalleled, cost-effective alternative for at-line reaction monitoring, where the simple disappearance of olefinic signals provides immediate, actionable data for downstream Polθ inhibitor synthesis.

References

  • Accela ChemBio. "1824391-47-0, 2-Chloro-6-methyl-4-vinylpyridine Product Specifications". Accela ChemBio Inc.
  • ChemScene. "Polθ Inhibitors and Intermediates: 2-Chloro-6-methyl-4-vinylpyridine". ChemScene.
  • Google Patents. "WO2021028643A1 - Heterocyclic compounds for use in the treatment of cancer". World Intellectual Property Organization.
Comparative

Comparative Reactivity Guide: 2-Chloro- vs. 2-Bromopyridines in Cross-Coupling

Executive Summary: The Halogen Hierarchy In the high-stakes environment of drug discovery, the choice between 2-chloropyridine (2-Cl-Py) and 2-bromopyridine (2-Br-Py) is rarely just about cost. It is a calculated trade-o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogen Hierarchy

In the high-stakes environment of drug discovery, the choice between 2-chloropyridine (2-Cl-Py) and 2-bromopyridine (2-Br-Py) is rarely just about cost. It is a calculated trade-off between reactivity , site-selectivity , and catalytic overhead .

While 2-chloropyridines are economically attractive bulk commodities, they possess a significantly higher activation barrier (


) compared to their bromo-analogs (

). This guide dissects the mechanistic nuances of these substrates, providing evidence-based protocols to navigate their distinct reactivity profiles in Palladium-catalyzed cross-couplings.[1][2][3][4]

Mechanistic Underpinnings: The "N-Effect" & Oxidative Addition[3]

The defining feature of 2-halopyridines is the proximal nitrogen atom. Unlike phenyl halides, the pyridine nitrogen exerts a strong electron-withdrawing inductive effect (


), which pulls electron density away from the C2 position.
  • The Paradox: While the nitrogen makes the C2 position electron-deficient (theoretically favoring nucleophilic attack), it also renders the nitrogen capable of coordinating to the Pd center, potentially poisoning the catalyst.

  • Oxidative Addition (OA): This is the rate-determining step (RDS) for both substrates.[2]

    • 2-Br-Py: OA is fast and often irreversible. It proceeds readily with "Generation 1" catalysts (e.g.,

      
      ).
      
    • 2-Cl-Py: OA is slow. The strong C-Cl bond requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to increase the electron density on the Pd(0) center, facilitating insertion.

Visualization: Comparative Catalytic Cycle

The following diagram highlights the kinetic divergence at the Oxidative Addition step.

CatalyticCycle cluster_legend Key Kinetic Differentiator Pd0 Pd(0)-L (Active Species) Complex_Br Pd(II)-Br (Oxidative Add.) FAST & EASY Pd0->Complex_Br 2-Bromopyridine (Low Ea) Complex_Cl Pd(II)-Cl (Oxidative Add.) SLOW & DIFFICULT Pd0->Complex_Cl 2-Chloropyridine (High Ea, requires bulky L) Transmetalation Transmetalation (Boronic Acid/Base) Complex_Br->Transmetalation Complex_Cl->Transmetalation RedElim Reductive Elimination (Product Release) Transmetalation->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle contrasting the oxidative addition pathways. Note the high activation energy barrier (dashed red line) for the chloro-substrate.

Comparative Performance Analysis

The following data consolidates typical performance metrics for Suzuki-Miyaura couplings.

Feature2-Bromopyridine 2-Chloropyridine Implication
C-X BDE ~276 kJ/mol~339 kJ/molBr reacts under milder conditions.[2]
Catalyst Class Gen 1/2 (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)Gen 3/4 (e.g., XPhos Pd G3, PEPPSI-IPr)Cl requires expensive, engineered ligands.
Temp. Range 60°C – 80°C80°C – 110°CCl usually requires reflux; Br can run cooler.
Site Selectivity High (Reacts 1st in mixed halides)Low (Reacts last)Use Br to install the first diversity point.
Cost (Raw) High (

$)
Low ($)Cl is preferred for scale-up if catalyst cost is managed.
Case Study: Site-Selectivity in Dihalo-Pyridines

When a substrate contains both halogens, such as 2-bromo-6-chloropyridine , the reactivity difference is exploitable.

  • Experiment: Suzuki coupling with 1.0 equiv of Phenylboronic acid.

  • Outcome: >95% coupling at the C2-Br position. The C6-Cl bond remains intact, available for a second, distinct coupling event using a more active catalyst system (e.g., SPhos).

Experimental Protocols

Protocol A: The "Gold Standard" for 2-Chloropyridines

Use this when cost is secondary to success, or for unactivated chlorides.

Rationale: The XPhos Pd G3 precatalyst generates the active Pd(0)-XPhos species immediately upon activation by base, preventing the formation of inactive Pd-dimers. XPhos is bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition into the tough C-Cl bond.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol)[5][6]

  • Boronic Acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (2 mol%) [Alternative: Pd(OAc)₂ (2%) + XPhos (4%)]

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl chloride, boronic acid, and XPhos Pd G3 catalyst.

  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent/Base: Add degassed THF followed by the aqueous

    
     via syringe.
    
  • Reaction: Heat to 60°C (mild) or 80°C (standard) for 2-4 hours.

    • Self-Validation: The reaction mixture should turn from orange/red to black (precipitated Pd) only after completion. Early black precipitation indicates catalyst death (add more ligand).

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    , and concentrate.
    
Protocol B: Cost-Effective Coupling for 2-Bromopyridines

Use this for standard library synthesis or scale-up.

Rationale: The C-Br bond is weak enough that specialized precatalysts are unnecessary. Pd(dppf)Cl₂ is robust, air-stable, and resistant to the "poisoning" effect of the pyridine nitrogen due to the chelating nature of the dppf ligand.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol)[5]

  • Boronic Acid (1.1 mmol)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 2.5 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

  • Setup: Combine all solids in a round-bottom flask.

  • Degas: Add solvents and sparge with Nitrogen for 10 minutes (Critical: Oxygen kills Pd(PPh3) species fast).

  • Reaction: Heat to 80°C for 4-12 hours.

  • Monitoring: TLC will show rapid consumption of the bromide.

Decision Framework: Which Halogen to Choose?

Use this logic flow to select the optimal starting material for your specific campaign.

DecisionTree Start Start: Select Substrate Scale Is this for Scale-Up (>100g)? Start->Scale Selectivity Do you need Site-Selectivity (Multiple Halogens)? Scale->Selectivity No (Discovery/MedChem) UseCl USE 2-CHLOROPYRIDINE (Optimize with XPhos/SPhos) Scale->UseCl Yes (Cost Critical) UseBr USE 2-BROMOPYRIDINE (Standard conditions) Selectivity->UseBr Yes (Br reacts first) CheckComplexity Is the Boronic Acid Unstable/Expensive? Selectivity->CheckComplexity No CheckComplexity->UseCl No (Standard) CheckComplexity->UseBr Yes (Fast reaction needed)

Figure 2: Strategic decision tree for substrate selection.

References

  • BenchChem. (2025).[2][5][6] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. Retrieved from

  • Lutz Ackermann et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from

  • Hartwig, J. F. (2011). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Source for XPhos/SPhos efficacy on chlorides).[6]

  • Malinowski, J. T., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Retrieved from

Sources

Validation

Overcoming Nitrogen Coordination: A Comparative Guide to Palladium Catalysts for Vinylpyridine Coupling

The functionalization of pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. Specifically, the Heck cross-coupling of 2-vinylpyridine with aryl halides is a critical C–C bond-forming...

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. Specifically, the Heck cross-coupling of 2-vinylpyridine with aryl halides is a critical C–C bond-forming step in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the VEGFR inhibitor axitinib [1].

However, 2-vinylpyridine presents a formidable challenge in palladium catalysis. The Lewis basic pyridine nitrogen acts as a potent coordinating group, capable of trapping the palladium catalyst in an off-cycle resting state. As a Senior Application Scientist, I have structured this guide to objectively compare the efficacy of different palladium catalyst systems for vinylpyridine coupling, explaining the mechanistic causality behind ligand selection and providing self-validating experimental protocols.

Mechanistic Insights: The Coordination Trap

To understand why certain catalysts fail while others excel, we must examine the catalytic cycle. The Heck reaction proceeds through four primary steps: oxidative addition, olefin coordination, migratory insertion, and


-hydride elimination.

When utilizing 2-vinylpyridine, the proximity of the pyridine nitrogen to the reacting vinyl group creates a thermodynamic sink. Following the oxidative addition of the aryl halide, the pyridine nitrogen can competitively bind to the electrophilic Pd(II) intermediate. If the catalyst's ligands are labile or lack sufficient steric bulk, this N-chelation displaces the ligands, preventing the necessary olefin coordination and stalling the reaction [2]. Overcoming this requires ligands that are either strongly bidentate (enforcing a rigid geometry) or possess extreme steric bulk to electronically and sterically outcompete the pyridine nitrogen.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd + Ar-X CoordTrap Catalyst Deactivation (Pyridine N-Coordination) OxAdd->CoordTrap N-chelation (Weak Ligands) OlefinCoord Olefin Coordination (2-Vinylpyridine) OxAdd->OlefinCoord CoordTrap->OxAdd Ligand exchange (Bulky/Bidentate) MigInsert Migratory Insertion OlefinCoord->MigInsert BetaElim β-Hydride Elimination MigInsert->BetaElim Product Coupled Product + Base-HX BetaElim->Product Product->Pd0 Catalyst Regeneration

Figure 1: Heck catalytic cycle illustrating the pyridine N-coordination trap and recovery.

Comparative Efficacy of Palladium Catalysts

The choice of palladium source and ligand dictates the success of the vinylpyridine coupling. Below is an objective comparison of three distinct catalytic systems representing traditional, industrial, and modern approaches.

A. The Traditional Baseline: /

Monodentate phosphines like triphenylphosphine (


) are highly susceptible to dissociation. In the presence of 2-vinylpyridine, the Pd(II) center is rapidly poisoned by nitrogen coordination. To force the reaction forward, chemists must use excessive catalyst loadings (up to 10 mol%) and harsh temperatures (>110 °C), which frequently leads to the precipitation of inactive palladium black and poor regioselectivity.
B. The Industrial Standard: / Xantphos

Bidentate phosphines with large bite angles, such as Xantphos or dppp, are the industrial standard for this transformation (e.g., in the axitinib scale-up) [1]. The rigid backbone of Xantphos prevents the pyridine nitrogen from displacing the phosphine ligands. Furthermore, controlling the exact Pd-to-ligand ratio prevents radical-induced dehalogenation and ensures high trans-


 regioselectivity.
C. The Modern Approach: Precatalysts (e.g., Pd-PEPPSI-IPr or SPO-Pd)

N-Heterocyclic Carbene (NHC) complexes or Secondary Phosphine Oxide (SPO) palladium complexes represent the cutting edge. The IPr ligand in Pd-PEPPSI-IPr provides massive steric shielding and strong


-donation, stabilizing the active Pd(0) species. These catalysts resist N-poisoning entirely, allowing for couplings at near-ambient temperatures (25–60 °C) with highly deactivated aryl halides at very low loadings [3].
Quantitative Performance Data
Catalyst SystemLigand ClassificationOptimal Substrate ScopeTypical Temp (°C)Catalyst LoadingAvg. Yield (%)Key Advantage / Limitation

/

Monodentate PhosphineAryl Iodides100 - 1205.0 - 10.0 mol%40 - 60Low cost / Prone to Pd black precipitation

/ Xantphos
Bidentate PhosphineAryl Bromides/Iodides80 - 1002.0 - 5.0 mol%85 - 95Excellent regiocontrol; proven at scale
SPO-Pd / Pd-PEPPSI-IPr NHC / Phosphine OxideAryl Chlorides/Bromides25 - 601.0 - 2.0 mol%90 - 99Ultra-mild conditions / Higher upfront cost

Experimental Methodology: Self-Validating Protocol

The following protocol details the industrial-standard


 / Xantphos catalyzed Heck coupling of 2-vinylpyridine with an aryl bromide. This workflow is designed as a self-validating system : each step includes specific physical or analytical checks to ensure the mechanistic integrity of the reaction.
Reagents
  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • 2-Vinylpyridine (1.5 equiv, 1.5 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • Xantphos (0.06 equiv, 6 mol%)

  • Triethylamine (

    
    ) (2.0 equiv, 2.0 mmol)
    
  • Anhydrous DMF (5.0 mL)

Workflow Prep 1. Reagent Prep Weigh Pd, Ligand, Base Degas 2. Degassing Schlenk Line (3x) Prep->Degas Add Solvent React 3. Reaction Heat at 90°C, 12h Degas->React Add 2-Vinylpyridine under N2 Quench 4. Quench & Filter Remove Pd salts React->Quench Complete Conversion Purify 5. Purification Chromatography Quench->Purify

Figure 2: Standardized air-free experimental workflow for the Heck coupling of 2-vinylpyridine.

Step-by-Step Procedure & Causality
  • System Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide,

    
    , and Xantphos.
    
    • Causality: A slight excess of ligand relative to palladium (1.2:1 ratio) is critical. It ensures complete formation of the active

      
       complex, preventing the generation of under-coordinated Pd species that are highly susceptible to pyridine poisoning [1].
      
  • Solvent Addition & Degassing: Add anhydrous DMF and

    
    . Seal the flask and subject the mixture to three freeze-pump-thaw cycles (or rigorous sparging with ultra-pure 
    
    
    
    for 15 minutes).
    • Causality: Oxygen promotes the rapid oxidation of Xantphos to its phosphine oxide. This strips the palladium of its stabilizing ligands, causing irreversible catalyst death.

  • Substrate Introduction: Under a positive pressure of nitrogen, inject the 2-vinylpyridine.

    • Causality: Adding the volatile 2-vinylpyridine after the degassing step prevents substrate loss. Furthermore, limiting it to exactly 1.5 equivalents suppresses unwanted Michael addition side reactions that occur at higher concentrations.

  • Heating & In-Process Validation: Heat the reaction mixture to 90 °C.

    • Self-Validation Check: The solution should transition to a homogeneous yellow/orange color, indicating a healthy, active Pd(0)/Pd(II) cycle. If the solution turns opaque black with particulate matter within the first hour, palladium black has formed. This indicates a failure in degassing (ligand oxidation) or severe substrate poisoning, and the reaction will likely stall.

  • Monitoring & Quench: Monitor via LC-MS. Upon consumption of the aryl bromide (typically 8–12 hours), cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove precipitated triethylammonium bromide salts and residual catalyst.

  • Purification: Wash the organic filtrate with water (3x) to remove DMF, dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Conclusion

The successful coupling of 2-vinylpyridine hinges entirely on preventing the substrate from acting as a competitive ligand. While traditional


/

systems suffer from poor yields and catalyst degradation, the strategic use of wide-bite-angle bidentate phosphines (Xantphos) or bulky NHC/SPO ligands effectively shields the palladium center. For process-scale reliability, the Xantphos system remains the gold standard, whereas modern NHC precatalysts offer unparalleled efficiency for challenging, temperature-sensitive substrates.

References

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry (2016). Details the optimization of the Heck reaction with 2-vinylpyridine in the synthesis of axitinib, highlighting the critical role of Xantphos. URL:[Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry (2013). Demonstrates the high-yield coupling of 2-vinylpyridine using advanced, bulky Secondary Phosphine Oxide (SPO) palladium complexes at ambient temperatures. URL:[Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry (2018). Provides mechanistic insight into the Heck cross-coupling pathway and catalyst stabilization during 2-vinylpyridine functionalization. URL:[Link]

Sources

Comparative

A Comprehensive SAR Comparison Guide: 4-Vinylpyridine vs. Acrylamide Covalent Warheads in Targeted Kinase Inhibitors

Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped the landscape of oncology and immunology. Historically, the field has relied almost exclusively on -unsaturated carbonyls—specifically acrylamides—as the el...

Author: BenchChem Technical Support Team. Date: March 2026

Targeted Covalent Inhibitors (TCIs) have fundamentally reshaped the landscape of oncology and immunology. Historically, the field has relied almost exclusively on


-unsaturated carbonyls—specifically acrylamides—as the electrophilic warheads of choice to engage non-catalytic cysteines [3]. However, as the "druggable" cysteinome expands, the geometric and electronic limitations of acrylamides have become apparent.

Enter 4-vinylpyridine (4-VP) and its regioisomer 2-vinylpyridine (2-VP). These heterocyclic electrophiles offer differentiated spatial vectors, highly tunable reactivity, and the ability to participate in complementary non-covalent interactions within the kinase hinge region [1].

This guide provides a rigorous Structure-Activity Relationship (SAR) comparison between 4-VP-containing compounds and traditional acrylamides, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary to deploy these alternative warheads effectively.

Mechanistic Causality: Why 4-Vinylpyridine?

To understand the utility of 4-VP, we must examine the causality behind its reactivity and binding kinetics.

  • The Causality of Electrophilic Activation: In an acrylamide, the carbonyl oxygen withdraws electron density, activating the adjacent alkene for nucleophilic attack (Michael addition) by a cysteine thiolate. In 4-VP, the electron-deficient pyridine nitrogen serves this exact activating role. Because the nitrogen is embedded within an aromatic ring, its basicity (

    
    ) allows it to act as a hydrogen-bond acceptor in the kinase hinge region, enhancing the initial reversible binding affinity (
    
    
    
    ) prior to covalent bond formation (
    
    
    ).
  • The Causality of Spatial Vectoring: The planar amide bond of an acrylamide restricts the trajectory of the vinyl group. 4-VP projects its reactive vinyl group at a fundamentally different angle. This allows 4-VP to engage cysteines in cryptic or sterically constrained pockets (such as Cys788 in c-KIT or specific conformations of Cys909 in JAK3) where standard acrylamides suffer from steric clashing [2].

  • The Causality of Reactivity Tuning: Unsubstituted 4-VP is highly electrophilic, leading to rapid, indiscriminate depletion by intracellular glutathione (GSH). By introducing electron-donating groups (EDGs) or steric bulk adjacent to the vinyl group, medicinal chemists can predictably dampen this electrophilicity. This extends the GSH half-life (

    
    ) and minimizes off-target toxicity while preserving target engagement [1].
    

Mechanism Base Unsubstituted 4-VP High Electrophilicity Mech Pyridine N withdraws electrons Activates vinyl group Base->Mech Sub1 Add Electron-Donating Group Mech->Sub1 Sub2 Add Steric Bulk Mech->Sub2 Result1 Decreased Electrophilicity Longer GSH t1/2 Sub1->Result1 Sub2->Result1 Result2 Reduced Off-Target Toxicity Result1->Result2

Mechanistic causality of 4-VP substitution on electrophilicity and off-target reactivity.

Comparative SAR Data: 4-VP vs. Acrylamide

The following table summarizes the comparative performance of acrylamides versus tuned and untuned vinylpyridines, using EGFR (Cys797) as a model system. Data reflects the delicate balance between intrinsic reactivity (GSH


) and biochemical potency (IC

).
Warhead TypeStructural Example / SubstituentGSH Reactivity (

)
EGFR WT IC

(nM)
Off-Target Liability
Acrylamide (Standard) Standard

-unsaturated amide
Moderate (120 - 300 min)< 5 nMLow to Moderate
Untuned Vinylpyridine Unsubstituted 2-VP / 4-VPVery High (22 min) 2 nMHigh (Rapid clearance)
Tuned Vinylpyridine 4-VP with

-methyl substitution
Moderate (180 min)15 nMLow
Optimized Vinylpyridine 4-VP with

-dimethylaminomethane
Low (404 min) 8 nMVery Low

Insight: While unsubstituted vinylpyridines are potent, their 22-minute GSH half-life makes them unviable as systemic drugs. The addition of an


-dimethylaminomethane group sterically shields the reactive alkene and alters the electronic landscape, extending the half-life to 404 minutes while maintaining single-digit nanomolar target inhibition [1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of novel 4-VP warheads must rely on orthogonal, self-validating assays. Do not simply measure inhibition; you must prove the mechanism of action.

Protocol A: Intrinsic Reactivity Assessment (GSH Assay via LC-MS)

This protocol measures the inherent electrophilicity of the warhead independent of the kinase pocket.

  • Preparation: Prepare a 10 mM stock of the 4-VP compound in DMSO. Prepare a 5 mM Glutathione (GSH) solution in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Dilute the compound to a final concentration of 50 µM in the GSH buffer (100-fold molar excess of GSH ensures pseudo-first-order kinetics).

  • Self-Validating Control: In parallel, incubate the compound in buffer without GSH. This rules out compound degradation via hydrolysis or precipitation.

  • Sampling & Quenching: At time points (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and quench with 50 µL of cold acetonitrile containing an internal standard (IS) (e.g., labetalol). The IS corrects for LC-MS injection variability.

  • Analysis: Analyze via LC-MS/MS. Plot

    
     versus time.
    Trustworthiness Check: The plot must yield a linear decay curve. Deviation from linearity flags secondary reactions, reversible adduct formation, or assay artifacts.
    
Protocol B: Target Engagement Validation (Intact Protein MS)

This protocol proves that the 4-VP compound covalently modifies the intended cysteine and does not promiscuously label surface lysines.

  • Incubation: Incubate 2 µM of recombinant Wild-Type (WT) EGFR kinase domain with 20 µM of the 4-VP compound for 2 hours at room temperature.

  • Self-Validating Mutant Control: Perform the exact same incubation using an EGFR C797S mutant (where the target cysteine is mutated to serine).

  • Desalting: Pass the reactions through a Zeba spin desalting column to remove unbound compound.

  • LC-TOF Analysis: Analyze the intact proteins using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOF MS). Deconvolute the raw spectra using maximum entropy algorithms. Trustworthiness Check: You must observe a mass shift corresponding to exactly one warhead addition (

    
    ) in the WT EGFR sample. The C797S mutant must show zero  mass shift. If the mutant shows a mass shift, your 4-VP compound is promiscuous and requires further steric tuning.
    

Workflow Target Identify Target Cysteine (e.g., EGFR Cys797) Warhead Select Electrophile Target->Warhead Acrylamide Acrylamide (Standard Vector) Warhead->Acrylamide VP4 4-Vinylpyridine (Alternative Vector) Warhead->VP4 GSH GSH Reactivity Assay (Intrinsic Electrophilicity) Acrylamide->GSH VP4->GSH MS Intact Protein MS (Target Engagement) GSH->MS Lead Lead Optimization (Substituent Tuning) MS->Lead

Workflow for evaluating 4-VP covalent warheads against standard acrylamides.

Conclusion

While acrylamides remain the workhorse of targeted covalent inhibitors, they are not a universal solution. 4-vinylpyridine and its derivatives offer a highly tunable, geometrically distinct alternative for targeting challenging cysteines. By employing rigorous SAR tuning and self-validating mass spectrometry workflows, drug development professionals can leverage 4-VP to unlock previously intractable kinase targets.

References

  • Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]

  • Title: Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: The Ascension of Targeted Covalent Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

A Senior Application Scientist's Guide to In-Silico Toxicity Prediction for Substituted Pyridines

Introduction: The Pyridine Paradox in Drug Discovery Substituted pyridines are a cornerstone of modern medicinal chemistry. Their versatile structure is a key component in numerous pharmaceuticals, agrochemicals, and ind...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridine Paradox in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry. Their versatile structure is a key component in numerous pharmaceuticals, agrochemicals, and industrial compounds.[1][2][3] However, this chemical versatility comes with a significant challenge: the potential for toxicity. Early and accurate identification of toxicological liabilities is paramount in the drug development pipeline. Failure to do so can lead to costly late-stage attrition, derailing promising therapeutic candidates.[4][5][6][7][8]

In response to these challenges, the field of in silico toxicology has emerged as a critical discipline. By leveraging computational models, we can predict the potential toxicity of chemical structures before they are even synthesized. This approach offers a rapid, cost-effective, and ethically responsible alternative to traditional animal testing, aligning with the guiding principles of the 3Rs (Replacement, Reduction, and Refinement).[9][10][11] This guide provides a comparative analysis of the primary in-silico methodologies for predicting the toxicity of substituted pyridines, offering field-proven insights for researchers, scientists, and drug development professionals.

Pillar 1: A Comparative Overview of In-Silico Prediction Methodologies

The predictive power of in-silico toxicology stems from several distinct but often complementary modeling techniques. The choice of method is dictated by the specific toxicological endpoint, the available data, and the regulatory context.

  • (Quantitative) Structure-Activity Relationship ([Q]SAR) Models: These are statistical models that correlate quantitative variations in the chemical structure (expressed as numerical descriptors) with changes in biological activity or toxicity.[12][13][14][15][16][17] For pyridine derivatives, descriptors might include electronic properties of the nitrogen atom, steric hindrance around the ring, or overall lipophilicity, all of which can influence metabolic pathways and off-target interactions.

  • Expert (Knowledge-Based) Systems: These systems operate on a set of human-defined rules and structural alerts.[18][19][20][21][22] An expert system identifies substructures within a query molecule (e.g., a specific substitution pattern on the pyridine ring) that are known to be associated with a particular toxicity. For instance, certain aromatic amines or nitro groups can be flagged as potential mutagens.

  • Machine Learning (ML) and Artificial Intelligence (AI) Models: Representing the cutting edge of the field, ML and AI models utilize algorithms like Random Forests, Support Vector Machines (SVMs), and Graph Neural Networks to learn complex, non-linear relationships between chemical structures and toxicity from vast datasets.[17][23][24][25][26] These models can often uncover novel structure-toxicity relationships that are not captured by traditional QSAR or expert systems.

Pillar 2: Performance Comparison Across Key Toxicological Endpoints

The reliability of any predictive model is endpoint-specific. For substituted pyridines, several toxicological endpoints are of primary concern during drug development.

Mutagenicity & Genotoxicity

This is a critical, non-negotiable safety hurdle. The bacterial reverse mutation assay (Ames test) is the standard in vitro test, and its prediction is a common goal for in silico models. The International Council for Harmonisation (ICH) M7 guideline recommends a two-pronged in silico approach: one expert rule-based and one statistical (QSAR/ML) model.[11] This complementary approach is designed to capture both well-established mechanisms of mutagenicity and statistical correlations.

  • Expert Systems (e.g., DEREK Nexus): These are highly effective at identifying well-characterized structural alerts for mutagenicity, such as aromatic amines or alkyl halides, which can be present in pyridine derivatives.[27][28] Their strength lies in mechanistic interpretability.

  • Statistical Models: QSAR and ML models can identify mutagenic compounds that do not contain known structural alerts, providing a crucial complementary perspective. Their performance is highly dependent on the diversity of the training set.

Hepatotoxicity (Drug-Induced Liver Injury - DILI)

DILI is a leading cause of drug failure and market withdrawal.[8][29] Predicting DILI is notoriously complex due to its multifactorial nature, involving metabolic activation, mitochondrial damage, and immune responses.[30]

  • Causality: Pyridine rings can be metabolized by cytochrome P450 enzymes into reactive intermediates, such as pyridine-N-oxides or epoxides, which can covalently bind to liver proteins and cause cellular damage.

  • Model Performance: Ensemble models, which combine the predictions of multiple algorithms, have shown improved accuracy for DILI prediction over single models.[29] While no single model is perfectly predictive, they are invaluable for flagging compounds with higher DILI risk for further in vitro investigation.

Cardiotoxicity

A primary concern for cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal arrhythmias.

  • Causality: The basic nitrogen atom in the pyridine ring can form a key electrostatic interaction with a specific aspartate residue in the hERG channel pore, a common feature of many hERG-blocking drugs.

  • Predictive Models: QSAR models based on physicochemical properties like lipophilicity (logP) and topological polar surface area (TPSA), combined with 3D pharmacophore models, have proven effective in predicting hERG inhibition potential for diverse chemical classes, including pyridines.[25][31][32]

Comparative Performance Summary
Toxicity EndpointIn-Silico Model TypeStrengthsLimitations
Mutagenicity Expert Rule-BasedHigh interpretability, based on known mechanisms.[19][20]May fail to identify novel mutagens without known structural alerts.
Statistical (QSAR/ML)Can identify novel mutagens, high-throughput capability.[14][24]Performance is highly dependent on training data; may be less interpretable.
Hepatotoxicity Machine Learning (Ensemble)Can model complex, non-linear relationships; improves accuracy.[29]DILI mechanisms are complex and not fully understood, limiting predictive power.
Cardiotoxicity (hERG) QSAR / PharmacophoreGood predictive power for hERG-specific interactions.[31]May not capture other mechanisms of cardiotoxicity.
Acute Oral Toxicity QSARUseful for hazard classification and dose-range finding.[14][33]High variability in in vivo data can limit model precision.

Pillar 3: A Self-Validating Workflow for In-Silico Toxicity Assessment

Trustworthiness is the cornerstone of regulatory acceptance. A robust and defensible in silico assessment requires a systematic, self-validating workflow. Every prediction must be scrutinized for its reliability. This is achieved by adhering to the principles established by the Organisation for Economic Co-operation and Development (OECD) for QSAR model validation.[4][12][13][34]

Step-by-Step Assessment Protocol
  • Define the Context: Clearly state the chemical structure of the substituted pyridine and the specific toxicological endpoint(s) to be assessed (e.g., mutagenicity for ICH M7 compliance).

  • Select Complementary Models: Choose at least two models with different underlying principles, such as one expert rule-based and one statistical model, as recommended by regulatory guidelines.[11]

  • Generate Predictions: Run the analysis using the selected software tools.

  • Assess Model Validity (OECD Principles):

    • Principle 1: A defined endpoint. Ensure the model predicts the exact endpoint of interest (e.g., Salmonella typhimurium mutagenicity).[12][35]

    • Principle 2: An unambiguous algorithm. The modeling method should be transparent.

    • Principle 3: A defined domain of applicability (AD). This is the most critical step for a self-validating system. Verify that your substituted pyridine falls within the chemical and mechanistic space of the model's training set. A prediction is only reliable if it is within the AD.[12][35]

    • Principle 4: Appropriate measures of goodness-of-fit, robustness and predictivity. Review the model's published validation statistics (e.g., sensitivity, specificity, accuracy).

    • Principle 5: A mechanistic interpretation, if possible. For expert systems, the structural alert provides a clear mechanistic hypothesis. For QSAR models, analyze the descriptors driving the prediction.

  • Document the Assessment: Report the entire process transparently using standardized formats like the QSAR Model Reporting Format (QMRF) and QSAR Prediction Reporting Format (QPRF).[4][16]

Workflow Visualization

In_Silico_Toxicity_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Prediction cluster_validation Step 3: Validation & Analysis cluster_output Step 4: Conclusion Query Query Compound: Substituted Pyridine Expert Expert Rule-Based System (e.g., DEREK Nexus) Query->Expert Stats Statistical/ML Model (e.g., QSAR, ProTox) Query->Stats Endpoint Define Toxicological Endpoint (e.g., Mutagenicity, DILI) Endpoint->Expert Endpoint->Stats OECD Assess OECD Principles: 1. Defined Endpoint 2. Unambiguous Algorithm 3. Applicability Domain (AD) 4. Model Statistics 5. Mechanistic Interpretation Expert->OECD Check AD Stats->OECD Check AD Conclusion Synthesize Evidence & Draw Conclusion OECD->Conclusion Report Document in QPRF Conclusion->Report

Caption: A robust workflow for in-silico toxicity prediction.

Available Software Platforms: A Comparative Guide

A variety of commercial and freely available software tools can be used to implement this workflow.

Software PlatformTypeKey FeaturesRelevant Endpoints
DEREK Nexus Commercial (Expert System)Mechanistic transparency, strong regulatory acceptance (ICH M7).[19][20][28]Mutagenicity, Skin Sensitization, Carcinogenicity
ACD/Tox Suite Commercial (Mixed)Collection of modules for various endpoints.[5]Acute Toxicity, Aquatic Toxicity, hERG Inhibition
Schrödinger Suite Commercial (Mixed)Physics-based and ML models, cloud-based platform.[7]ADMET, Kinase Selectivity, hERG Inhibition
ProTox 3.0 Free Web ServerPredicts a wide range of toxicity endpoints using ML and similarity methods.[9][36]Acute Toxicity, Organ Toxicity (Hepatotoxicity), Mutagenicity
VEGA Free (QSAR)Collection of multiple QSAR models for various endpoints, includes AD assessment.[24]Mutagenicity, Carcinogenicity, Ecotoxicity
T.E.S.T. (EPA)Free (QSAR)Consensus modeling approach for improved accuracy.[24][36]Acute Toxicity, Mutagenicity, Developmental Toxicity

Conclusion: Integrating In-Silico Predictions into Modern Drug Development

In silico toxicology is no longer a peripheral activity but a central pillar of modern, efficient, and ethical drug development. For researchers working with substituted pyridines, these computational tools provide an indispensable lens to foresee and mitigate potential toxicological risks early in the discovery process.

The key to a successful and defensible prediction lies not in relying on a single "black box" output, but in a rigorous, evidence-based workflow. By using complementary models, critically evaluating the applicability domain of each prediction, and transparently documenting the assessment, scientists can have high confidence in their in silico findings. As AI and machine learning continue to evolve, and as we integrate in silico data with other New Approach Methodologies (NAMs), the predictive power and regulatory acceptance of these methods will only continue to grow, paving the way for the development of safer, more effective medicines.[17][23][37]

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Comparative

A Comparative Spectroscopic Guide to Pyridine and its Isomers: 2-, 3-, and 4-Picoline

Introduction Pyridine and its methyl-substituted isomers—2-picoline, 3-picoline, and 4-picoline—are foundational heterocyclic compounds. They serve as essential solvents, reagents, and precursors in the synthesis of a va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine and its methyl-substituted isomers—2-picoline, 3-picoline, and 4-picoline—are foundational heterocyclic compounds. They serve as essential solvents, reagents, and precursors in the synthesis of a vast array of products, including pharmaceuticals and agrochemicals.[1] While these isomers share a common molecular formula (C₆H₇N), the seemingly minor difference in the position of the methyl group on the pyridine ring introduces significant changes to their electronic environment. These changes, in turn, impart distinct spectroscopic signatures to each molecule.

For researchers in drug development and quality control, the ability to rapidly and unambiguously differentiate between these isomers is paramount. A multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), provides a robust and reliable method for their characterization. This guide offers an in-depth comparative analysis of the spectroscopic data for pyridine and the three picoline isomers, grounded in experimental data and theoretical principles.

Spectroscopic Analysis Workflow

The differentiation of pyridine isomers is achieved through a systematic workflow. This process begins with careful sample preparation for each spectroscopic technique, followed by data acquisition. The resulting spectra are then analyzed and compared, allowing for the definitive identification of each isomer based on its unique spectral fingerprint.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Identification Sample Pyridine Isomer (Neat Liquid) NMR NMR (¹H & ¹³C) Sample->NMR Prepare for each technique IR ATR-FTIR Sample->IR Prepare for each technique UV_Vis UV-Vis Sample->UV_Vis Prepare for each technique MS EI-MS Sample->MS Prepare for each technique Compare Comparative Analysis of Spectra NMR->Compare Acquire Data IR->Compare Acquire Data UV_Vis->Compare Acquire Data MS->Compare Acquire Data Identify Isomer Identification Compare->Identify Interpret Fingerprints

Caption: General workflow for the spectroscopic analysis and identification of pyridine isomers.

Experimental Protocols

The reliability of spectroscopic data is contingent upon meticulous experimental procedure. The following protocols outline the standardized methods used to acquire the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A 5% (v/v) solution of each isomer (pyridine, 2-picoline, 3-picoline, 4-picoline) was prepared in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Data Acquisition : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[2]

    • ¹H NMR : 16 scans were accumulated with a relaxation delay of 1 second.

    • ¹³C NMR : 1024 scans were accumulated with a relaxation delay of 2 seconds.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation : A single drop of the neat liquid sample was used for analysis.[1]

  • Data Acquisition : The diamond crystal of the ATR accessory was cleaned with isopropanol and a background spectrum was recorded.[3] The sample was then applied directly to the crystal. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Stock solutions of each compound were prepared in ethanol. These were subsequently diluted to a concentration of approximately 5 µg/mL.[1]

  • Data Acquisition : Spectra were recorded from 200 to 400 nm using a dual-beam spectrophotometer, with ethanol serving as the reference.[1]

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the liquid sample was introduced into the mass spectrometer via direct injection.

  • Data Acquisition : Electron Ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range from 40 to 200.

Results and Comparative Analysis

The position of the electron-donating methyl group (-CH₃) significantly perturbs the electronic structure of the pyridine ring, leading to distinct and predictable differences in the resulting spectra.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful technique for isomer differentiation. The electron-donating nature of the methyl group increases the electron density on the pyridine ring, causing upfield shifts (to lower ppm values) in the signals of nearby protons and carbons, an effect most pronounced at the ortho and para positions relative to the substituent.[4][5]

In unsubstituted pyridine, the protons alpha to the electron-withdrawing nitrogen atom (H-2/H-6) are the most deshielded, appearing furthest downfield.[4] The introduction of a methyl group alters this pattern in a characteristic way for each isomer.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift (δ) Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Pyridine H-2/6: 8.61, H-3/5: 7.25, H-4: 7.64C-2/6: 149.8, C-3/5: 123.6, C-4: 135.8
2-Picoline H-6: 8.51, H-3: 7.08, H-4: 7.56, H-5: 7.08, CH₃: 2.55C-2: 159.2, C-3: 122.3, C-4: 136.2, C-5: 122.3, C-6: 149.2, CH₃: 24.5
3-Picoline H-2: 8.42, H-4: 7.45, H-5: 7.18, H-6: 8.42, CH₃: 2.35C-2: 150.2, C-3: 133.2, C-4: 136.5, C-5: 123.2, C-6: 147.2, CH₃: 18.4
4-Picoline H-2/6: 8.45, H-3/5: 7.09, CH₃: 2.36C-2/6: 149.5, C-3/5: 124.3, C-4: 147.1, CH₃: 21.2

Data compiled from the Spectral Database for Organic Compounds (SDBS).[6][7]

  • 2-Picoline : The methyl group at C-2 strongly shields the adjacent H-3 proton. The signal for H-6 remains significantly downfield due to its proximity to the nitrogen.

  • 3-Picoline : The methyl group at C-3 provides moderate shielding to the adjacent H-2 and H-4 protons. The two most downfield signals (H-2 and H-6) are characteristic.

  • 4-Picoline : The methyl group at C-4 strongly shields the adjacent H-3/H-5 protons. The spectrum simplifies to two signals for the aromatic protons due to the molecule's symmetry.

Infrared (IR) Spectroscopy

While the IR spectra of the isomers are broadly similar, subtle yet consistent differences appear in the fingerprint region (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending modes, which are sensitive to the substitution pattern on the aromatic ring.[1]

Table 2: Key IR Absorption Bands (cm⁻¹)

AssignmentPyridine2-Picoline3-Picoline4-Picoline
Aromatic C-H Stretch 3080-30203080-30103090-30203080-3020
Aromatic C=C, C=N Stretch 1580, 1481, 14371592, 1475, 14301590, 1478, 14251600, 1495, 1415
C-H Out-of-Plane Bend 745, 700785, 740790, 710805

Data compiled from the Spectral Database for Organic Compounds (SDBS).[6][7]

The most diagnostic feature is often the strong absorption band related to C-H out-of-plane bending. The position of this band is characteristic of the number of adjacent hydrogen atoms on the ring, providing a clear method for distinguishing the isomers.

UV-Vis Spectroscopy

The UV-Vis spectra arise from π → π* and n → π* electronic transitions within the aromatic system.[8] The methyl group acts as a weak auxochrome, causing a slight bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine.[1] While these shifts are subtle, they are consistent.

Table 3: UV-Vis Absorption Maxima (λmax in Ethanol)

Compoundλmax (nm)
Pyridine 251, 257, 263
2-Picoline 252, 258, 264
3-Picoline 253, 259, 265
4-Picoline 255, 261, 267

Data sourced from BenchChem and NIST WebBook.[1][9]

The data shows a progressive, albeit small, red shift in the absorption maxima as the methyl group moves from the 2- to the 4-position. This is consistent with the electronic influence of the methyl substituent on the energy of the molecular orbitals.[1]

Mass Spectrometry

Under electron ionization (EI), all three picoline isomers show a molecular ion (M⁺˙) peak at an m/z of 93. However, their fragmentation patterns, particularly the relative abundance of key fragment ions, provide a clear means of differentiation.[10][11]

The most striking difference is observed for 2-picoline. The loss of a hydrogen atom from the methyl group results in a highly stable pyridyl-methyl cation, stabilized by the adjacent nitrogen atom. This leads to a very prominent M-1 peak (m/z 92) which is often the base peak in the spectrum.[1]

Table 4: Key Mass Spectrometry Fragments and Relative Abundances

CompoundMolecular Ion (M⁺˙) m/zBase Peak m/zKey Fragment m/z
Pyridine 797952 (loss of HCN)
2-Picoline 9392 (M-1) 66 (loss of HCN from m/z 93)
3-Picoline 9393 66 (loss of HCN from m/z 93)
4-Picoline 9393 66 (loss of HCN from m/z 93)

Data sourced from BenchChem and NIST WebBook.[1][12]

For 3- and 4-picoline, this stabilization mechanism is not possible, and thus the molecular ion peak at m/z 93 remains the base peak. While both 3- and 4-picoline show similar primary fragmentation (loss of HCN to give m/z 66), the unique and intense M-1 peak for 2-picoline makes it instantly identifiable via mass spectrometry.[1]

Conclusion

The differentiation of pyridine and its methyl isomers is a critical task in many scientific and industrial fields. While each spectroscopic technique provides valuable information, a comprehensive analysis utilizing multiple methods offers the most definitive characterization. NMR spectroscopy provides the most detailed structural information, IR spectroscopy offers a rapid assessment of substitution patterns, UV-Vis spectroscopy reveals subtle electronic differences, and mass spectrometry delivers a unique and diagnostic fragmentation pattern for the 2-isomer. By understanding the principles behind these techniques and the characteristic spectral features of each isomer, researchers can confidently identify and characterize these important heterocyclic compounds.

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